Ceforanide

Catalog No.
S523100
CAS No.
60925-61-3
M.F
C20H21N7O6S2
M. Wt
519.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ceforanide

CAS Number

60925-61-3

Product Name

Ceforanide

IUPAC Name

(6R,7R)-7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C20H21N7O6S2

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C20H21N7O6S2/c21-6-11-4-2-1-3-10(11)5-13(28)22-15-17(31)27-16(19(32)33)12(8-34-18(15)27)9-35-20-23-24-25-26(20)7-14(29)30/h1-4,15,18H,5-9,21H2,(H,22,28)(H,29,30)(H,32,33)/t15-,18-/m1/s1

InChI Key

SLAYUXIURFNXPG-CRAIPNDOSA-N

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NN=NN4CC(=O)O

solubility

1.97e-01 g/L

Synonyms

7-(alpha-(2-aminomethylphenyl)acetamido)-3-((1-carboxymethyltetrazol-5-ylthio)methyl)-3-cephem-4-carboxylic acid, BL-S 786, BL-S786R, cefaronide, ceforanide, ceforanide, monosodium salt

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NN=NN4CC(=O)O

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NN=NN4CC(=O)O

The exact mass of the compound Ceforanide is 519.09947 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760049. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Supplementary Records. It belongs to the ontological category of cephalosporin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

ceforanide spectrum of activity gram-positive gram-negative

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Spectrum of Ceforanide

The following table summarizes the in vitro activity of this compound against various bacterial organisms, based on historical clinical isolates [1] [2]:

Bacterial Category Specific Organisms This compound Activity (MIC values and notes)
Gram-Positive Bacteria Staphylococcus aureus (methicillin-susceptible) Clinical efficacy demonstrated in infections (e.g., endocarditis, osteomyelitis) [2].
Most cephalothin-susceptible Gram-positive cocci Active [2].
Gram-Negative Bacteria Escherichia coli Inhibited 65% of cephalothin-resistant strains at ≤12.5 µg/ml [2].
Klebsiella pneumoniae Susceptible [1].
Proteus species Susceptible [1].
Salmonella species Most strains susceptible [1].
Shigella species Most strains susceptible [1].
Haemophilus influenzae Susceptible [1].
Enterobacter species Inhibited 65% of strains at ≤12.5 µg/ml [2].
Citrobacter species Susceptible [1].
Arizona species Susceptible [1].
Other Notes Activity compared to cefamandole Similar spectrum, but This compound is less active against most Gram-positive organisms [1].
Activity compared to cephalothin Active against cephalothin-susceptible organisms and many cephalothin-resistant Gram-negative strains [2].

Experimental Methodology for Cited Data

The core quantitative data in the table above originates from a 1979 in vitro and clinical evaluation [2]. Here is a detailed breakdown of the experimental protocols used:

  • In Vitro Susceptibility Testing: The study evaluated the minimum inhibitory concentration (MIC) of this compound against 263 clinical isolates plus isolates from 27 treated patients.
  • Methodology: The specific methodology for broth microdilution, as referenced in the cefditoren review [3], typically involves:
    • Preparation: Creating a series of twofold dilutions of this compound in a broth medium across multiple wells of a microdilution tray.
    • Inoculation: Standardizing a bacterial inoculum to a concentration of approximately 5 × 10⁵ CFU/mL and adding it to each well.
    • Incubation: Incubating the trays at 35°C for a standardized period (e.g., 16-20 hours).
    • Interpretation: The MIC is determined as the lowest concentration of antibiotic that completely inhibits visible growth of the organism.
  • Activity Benchmark: In the cited study, an MIC of ≤12.5 µg/ml was used as a benchmark for activity against cephalothin-resistant strains of E. coli and Enterobacter [2].

Pharmacological Context and Comparison

This compound is a semisynthetic, second-generation cephalosporin administered parenterally [1]. Its key characteristics and a comparison with a related antibiotic are provided below:

Pharmacokinetic & Structural Profile [1] [2]
  • Mechanism of Action: Bactericidal; inhibits bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs), particularly PBP 2 in Bacteroides fragilis [1].
  • Key Advantage: Features a long elimination half-life of 2.6-3.0 hours, allowing for twice-daily administration [1] [2].
  • Protein Binding: Approximately 80.6% [1].
  • Elimination: Predominantly renal; 85% of the dose is excreted unchanged in urine within 12 hours [1].
Mechanism of Action and Resistance

The diagram below illustrates the bactericidal mechanism of cephalosporins like this compound and primary bacterial resistance pathways.

G A This compound (β-lactam antibiotic) B Binds to Penicillin-Binding Proteins (PBPs) A->B F β-lactamase enzyme cleaves β-lactam ring A->F Resistance Path C Inhibits cell wall synthesis (cross-linking) B->C E Altered PBPs (e.g., in MRSA) B->E Resistance Path D Bacterial cell lysis and death C->D G Antibiotic ineffective Bacterial growth continues E->G F->G

Cephalosporin mechanism and key resistance paths.

Important Limitations for Researchers

  • Approval Status: this compound is not approved for use in the United States, according to DrugBank [1]. It may have approvals in other countries like India [4].
  • Clinical Context: Much of the available data is from the 1970s and 80s. The antibiotic's spectrum and resistance profile should be considered in the context of contemporary bacterial resistance patterns.
  • Comparative Spectrum: For a more modern comparison, cefditoren is an oral cephalosporin with a well-documented, broad spectrum that includes activity against penicillin-resistant S. pneumoniae and β-lactamase-producing H. influenzae and M. catarrhalis, while lacking activity against Pseudomonas aeruginosa and enterococci [5] [3].

References

Mechanism of Action and Antibacterial Spectrum

Author: Smolecule Technical Support Team. Date: February 2026

Ceforanide exerts its bactericidal effect by targeting the bacterial cell wall. The following diagram illustrates its mechanism of action and the subsequent effect on bacterial cells.

architecture This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to Crosslinking Peptidoglycan Cross-Linking PBP->Crosslinking Inhibits CellWall Weakens Cell Wall Crosslinking->CellWall Bacteriolysis Bacterial Cell Lysis CellWall->Bacteriolysis

Its antibacterial spectrum is characteristic of second-generation cephalosporins, bridging the coverage of first and third generations [1] [2].

  • Gram-Positive Coverage: Active against Staphylococcus aureus (except methicillin-resistant strains) and most streptococci (excluding enterococci). However, it is less potent against staphylococci than earlier cephalosporins like cefazolin or cefamandole [1] [2].
  • Gram-Negative Coverage: Superior to first-generation agents against several Enterobacteriaceae. It is effective against Escherichia coli, Klebsiella pneumoniae, Salmonella, Shigella, Haemophilus influenzae (including β-lactamase-producing strains), and Neisseria gonorrhoeae [3] [1] [2].
  • Notable Resistances: Lacks activity against Pseudomonas aeruginosa, Acinetobacter species, Serratia species, Bacteroides fragilis, and many strains of Enterobacter, Proteus, and Providencia [1] [2].

Pharmacokinetic Profile and Experimental Data

This compound's pharmacokinetics are characterized by linear kinetics over a dosing range of 250 mg to 1,000 mg, a relatively long half-life for its class, and primarily renal elimination [4] [1]. Key parameters from human studies are summarized below.

Parameter Value / Finding Experimental Context
Bioavailability (IM) ~100% [4] Healthy male volunteers
Protein Binding ~80% [3] [5]
Elimination Half-life 2.5 - 3.0 hours [4] [1] Healthy adults
Primary Elimination Route Renal, unchanged drug [3] [4]
Urinary Recovery 85-95% within 24 hours [3] [1]
Effect of Probenecid No significant change in pharmacokinetics [6] Drug interaction study

Key Experimental Protocols:

  • Pharmacokinetic Study Design: Early phase studies involved healthy male volunteers receiving single intravenous (30-min infusion) or intramuscular doses of 250, 500, and 1000 mg. Serum concentrations were measured frequently post-dose to determine peak levels, half-life, and area under the curve (AUC) [4].
  • Drug Interaction Study: The lack of interaction with probenecid was determined by comparing the pharmacokinetics of intramuscular this compound administered with and without concurrent oral probenecid. Parameters like renal clearance and serum concentration profiles showed no significant alteration [6].

Clinical Efficacy and Regulatory Status

  • Therapeutic Applications: this compound has demonstrated efficacy in clinical trials for respiratory tract infections (like community-acquired pneumonia), skin and soft tissue infections, urinary tract infections, bone and joint infections, and bacterial endocarditis caused by susceptible organisms [1]. It was also effective as a surgical prophylaxis in open-heart surgery, vaginal hysterectomy, and cholecystectomy [1].
  • Dosing Regimen: Its relatively long half-life allowed for a convenient twice-daily administration schedule, a practical advantage over some other cephalosporins requiring more frequent dosing [1] [2].
  • Current Regulatory Status: Based on the available drug databases and FDA resources, this compound is not currently approved for use in the United States [3]. The FDA's current recognized standards for susceptibility testing (STIC) do not include breakpoints for this compound [7] [8].

This compound serves as a historical example of a second-generation cephalosporin optimized for convenient dosing. For modern drug development, its profile underscores the importance of spectrum coverage, pharmacokinetics, and practical dosing schedules.

References

Ceforanide's Beta-Lactamase Stability & Kinetic Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key technical data found in the search results regarding ceforanide's stability and antibacterial activity.

Aspect Details
General Beta-Lactamase Stability Stable against hydrolysis by Type IIa beta-lactamase and staphylococcal penicillinase. Stability against RTEM enzyme (Type IIIa) and Type IVa beta-lactamase is similar to that of the first-generation cephalosporin, cephradine [1].
Inoculum Effect A significant inoculum effect is observed. Minimum Inhibitory Concentrations (MICs) increase considerably with inoculum sizes of 10^6 CFU or higher, particularly with Enterobacteriaceae, likely due to hydrolysis by beta-lactamases at high bacterial densities [1].
Spectrum of Activity Similar to cefamandole and cefonicid. Active against Staphylococcus aureus (except MRSA), streptococci, E. coli, Klebsiella pneumoniae, H. influenzae, and Neisseria gonorrhoeae (including beta-lactamase-producing strains). Generally not active against Pseudomonas, Acinetobacter, Serratia, Enterobacter, Bacteroides fragilis, and many strains of Proteus and Providencia [1].
Pharmacokinetics (IV dose) Peak plasma concentration of 135-140 mg/L after a 1g, 30-minute intravenous infusion. Elimination half-life is 2.5 - 3.0 hours. Primarily excreted unchanged in urine (83-95% recovery) [2] [1].

Experimental Protocols for Assessing Beta-Lactamase Stability

While specific protocols for this compound were not detailed, the following methodologies are standard for evaluating the beta-lactamase stability of beta-lactam antibiotics [1] [3]. The general workflow for these experiments can be visualized as follows:

G start Experimental Workflow for Beta-Lactamase Stability step1 1. Enzyme Preparation (Purified β-lactamases from bacterial isolates) start->step1 step2 2. Reaction Setup (Antibiotic + Enzyme in controlled buffer) step1->step2 step3 3. Incubation & Sampling (At specified temperature and time points) step2->step3 step4 4. Activity Measurement (e.g., HPLC, Microbiological assay) step3->step4 step5 5. Data Analysis (Calculate hydrolysis rate and MIC correlation) step4->step5

Detailed Methodologies
  • Minimum Inhibitory Concentration (MIC) Determinations

    • Purpose: To determine the lowest concentration of an antibiotic that inhibits visible bacterial growth.
    • Method: Broth microdilution or agar dilution methods are used according to standards (e.g., CLSI or EUCAST guidelines). As noted for this compound, testing should be performed with varying inoculum sizes (e.g., 10^5 CFU vs. 10^6 CFU or higher) to identify an inoculum effect, which is a key indicator of susceptibility to enzymatic hydrolysis [1].
  • Enzyme Kinetic Assays

    • Purpose: To directly measure the catalytic efficiency of a beta-lactamase enzyme against a specific antibiotic.
    • Method: Purified beta-lactamase is incubated with the antibiotic (this compound). The rate of antibiotic hydrolysis is measured continuously using a spectrophotometer, as hydrolysis of the beta-lactam ring leads to a change in absorbance [3]. Alternatively, the reaction can be quenched at time points and the remaining intact antibiotic quantified via High-Performance Liquid Chromatography (HPLC). Data is used to calculate kinetic parameters like k_cat (turnover number) and K_m (Michaelis constant) [4] [3].
  • Assessment of Stability

    • Purpose: To categorically determine if an antibiotic is a substrate for a given enzyme.
    • Method: The antibiotic is incubated with a purified beta-lactamase preparation, and its antibacterial activity is assessed before and after incubation using a microbiological assay (e.g., agar diffusion). A significant reduction in the zone of inhibition post-incubation indicates hydrolysis and instability [1].

Interpretation & Clinical Relevance

  • Stability Profile: this compound demonstrates stability against some common beta-lactamases (e.g., from staphylococci) but remains vulnerable to hydrolysis by broader-spectrum enzymes, particularly when a high bacterial load is present (inoculum effect) [1]. This profile is characteristic of many second-generation cephalosporins.
  • Therapeutic Implication: The pharmacokinetic profile, with a relatively long half-life, supported a twice-daily dosing regimen [2] [1]. However, its spectrum of activity does not cover many problematic gram-negative pathogens that produce inducible or extended-spectrum beta-lactamases.

References

Ceforanide Inoculum Effect: Quantitative Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key quantitative data on the inoculum effect for ceforanide:

Aspect of Inoculum Effect Experimental Findings Key Context and Comparisons
General MIC Increase "Considerable increases" in MIC occur when inoculum size increases to 10^6 CFU or greater [1]. The effect is most pronounced with the Enterobacteriaceae [1].
Impact on Bactericidal Activity Minimum Bactericidal Concentrations (MBCs) for strains of Staphylococci and Streptococci may exceed MICs by several-fold [1]. This indicates a reduced bactericidal effect at high inocula for these gram-positive organisms [1].
Mechanism The effect is likely due to hydrolysis of the drug by β-lactamases present in large bacterial inocula [1]. This compound is stable against some β-lactamases (e.g., type IIa, S. aureus penicillinase) but susceptible to others [1].
Comparative Stability The activity of this compound is more affected by inoculum size than some other cephalosporins. Selection of resistant isolates occurred more frequently in this compound-treated mice than in mice treated with other cephalosporins [1].

Experimental Protocol for Assessing the Inoculum Effect

The search results do not contain a specific, detailed protocol for this compound. However, the general methodology for evaluating the inoculum effect, as applied to other cephalosporins like cefazolin, can be adapted [2] [3].

cluster_0 Key Experimental Variables Start Start Experiment InoculumPrep Inoculum Preparation Start->InoculumPrep MICSetup Broth Microdilution Setup InoculumPrep->MICSetup Incubation Incubation MICSetup->Incubation InoculumSize Inoculum Size: Standard (5×10^5 CFU/mL) High (5×10^7 CFU/mL) MICSetup->InoculumSize Media Culture Media: Cation-adjusted Mueller-Hinton II broth MICSetup->Media MICReading MIC Determination Incubation->MICReading Duration Incubation: 24 hours at 35±1°C Incubation->Duration Analysis Data Analysis MICReading->Analysis End End Analysis->End

Experimental workflow for inoculum effect assessment

Here is a generalized experimental workflow for inoculum effect assessment, synthesized from methodologies used in the search results:

  • Inoculum Preparation: Create standardized bacterial suspensions. Test at least two inoculum sizes [2] [3]:
    • Standard Inoculum: 5 × 10^5 CFU/mL, as per CLSI guidelines [2] [4].
    • High Inoculum: 5 × 10^7 CFU/mL (a 100-fold increase) is commonly used to define a pronounced inoculum effect [2] [3].
  • Broth Microdilution Setup: Prepare a series of twofold dilutions of this compound in cation-adjusted Mueller-Hinton II broth in a microtiter plate [2].
  • Inoculation & Incubation: Inoculate the wells with the different standardized bacterial suspensions. Incubate the plates at 35±1°C for 24 hours [2].
  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of antibiotic that prevents visible growth after incubation [2].
  • Data Analysis: A pronounced inoculum effect is typically defined as an ≥8-fold increase in the MIC value when using the high inoculum compared to the standard inoculum [5].

Key Technical Insights and Clinical Context

  • Organism-Specific Variation: The inoculum effect is not uniform across all bacterial species. For this compound, the effect is particularly notable with Enterobacteriaceae, while its activity against most streptococci (excluding enterococci) remains potent [1].
  • Mechanistic Insight: The inoculum effect for β-lactam antibiotics like this compound is primarily attributed to their susceptibility to hydrolysis by β-lactamase enzymes produced by the bacteria. A larger inoculum releases more enzyme, overwhelming the antibiotic's stability [1] [4].
  • Broader Relevance: While this data is specific to this compound, the inoculum effect is a recognized phenomenon for other cephalosporins. For example, a cefazolin inoculum effect (CzIE) in Staphylococcus aureus has been associated with therapeutic failures in high-inoculum infections like endocarditis [2] [3].

Guidance for Further Research

The core information on this compound's inoculum effect comes from research published in the 1980s and 1990s. To find more recent data:

  • Explore Modern Analogues: Investigate the inoculum effect for newer, clinically relevant cephalosporins and β-lactam/β-lactamase inhibitor combinations (e.g., ceftazidime/avibactam) [4] [5].
  • Refine Search Strategy: Use specific databases like PubMed and search for recent reviews on the "inoculum effect" and "β-lactam antibiotics" in general.

References

ceforanide therapeutic drug monitoring protocol

Author: Smolecule Technical Support Team. Date: February 2026

Ceforanide Pharmacokinetic Profile

The table below summarizes key pharmacokinetic parameters from studies in healthy volunteers.

Parameter Value Conditions / Notes
Half-life (t½) 2.6 - 2.98 hours [1]
2.8 - 2.9 hours [2] [3] After IV infusion
Protein Binding 80.6% [1]
Volume of Distribution Not specified in available literature
Plasma Clearance (Clp) ~48 mL/min (2.88 L/h) [2] After IV infusion; equivalent to ~2.9 L/h
Renal Clearance (Clr) ~47 mL/min [2] After IV infusion
Route of Elimination Primarily renal, unchanged in urine [1] 80-85% of dose excreted unchanged in urine within 12 hours [2] [1] [3]
Bioavailability 100% [3] Intramuscular injection
Peak Serum Concentration (Cmax) 135 μg/mL (1000 mg IV) [3] At the end of a 30-minute infusion
69 μg/mL (1000 mg IM) [3] After intramuscular injection

Proposed Framework for a TDM Protocol

Since a direct protocol is unavailable, here is a framework for developing one, based on general TDM principles and the pharmacokinetic data for this compound.

Key Experimental Methodologies
  • Analytical Method Development: For a modern TDM protocol, a robust bioanalytical method is required. You could adapt a method like the one developed for cefiderocol [4], which uses High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

    • Sample Preparation: Protein precipitation of serum samples.
    • Chromatography: Reverse-phase C-18 column with a gradient elution method.
    • Detection: UV detection at a specified wavelength.
    • Validation: The method should be validated for linearity (e.g., over a range of 4-160 mg/L), precision (intra- and inter-day precision <10-15%), accuracy, and lower limit of quantification [4].
  • Defining the Pharmacokinetic/Pharmacodynamic (PK/PD) Target: For beta-lactam antibiotics like cephalosporins, the time that the free drug concentration exceeds the pathogen's Minimum Inhibitory Concentration (fT>MIC) is the most predictive index for efficacy. A specific target for this compound (e.g., 100% fT>MIC or 50% fT>4xMIC) needs to be established through pre-clinical and clinical studies.

  • Sampling Strategy: Based on its half-life, a trough concentration (drawn immediately before the next dose) is typically the most practical and informative sample for TDM to ensure concentrations remain above the target throughout the dosing interval [4].

Important Considerations & Safety

  • Renal Function: this compound is primarily eliminated by the kidneys. Its clearance is closely correlated with creatinine clearance [2]. Dose adjustment is mandatory in patients with renal impairment to prevent drug accumulation and potential toxicity.
  • Toxicity: While studies in healthy subjects noted this compound was well tolerated with no significant renal impact [2], overdose can lead to nausea, vomiting, diarrhea, and convulsions [1].
  • Regulatory Status: this compound is not approved for use in the US or other major regions, which explains the lack of contemporary clinical data and official TDM guidelines [1].

Future Research Directions

For drug development professionals, future work on this compound or similar agents could focus on:

  • Establishing a clinically validated PK/PD target and therapeutic range.
  • Developing and fully validating a rapid, cost-effective analytical method (like HPLC-UV) for routine TDM.
  • Investigating the pharmacokinetics in special populations (critically ill, obese, elderly) where drug disposition is highly variable.

References

Historical Application Note: Ceforanide for Surgical Prophylaxis

Author: Smolecule Technical Support Team. Date: February 2026

Ceforanide is a bactericidal, second-generation cephalosporin antibiotic. Its mechanism of action, like other beta-lactams, is the inhibition of bacterial cell wall synthesis [1].

  • Key Rationale for Prophylactic Use: A key pharmacological advantage cited in its evaluation was its prolonged plasma half-life of approximately 2.5 to 3.5 hours, allowing for dosing every 12 hours. This contrasted with earlier cephalosporins like cephalothin, which required more frequent dosing (e.g., every 6 hours) [2] [1].
  • Historical Efficacy and Safety: A 1982 clinical trial in coronary artery bypass graft (CABG) surgery concluded that a 1g intravenous dose of this compound every 12 hours for 2.5 days was clinically equivalent to the 1g cephalothin regimen. The study reported that this compound achieved serum, muscle, and bone concentrations that consistently exceeded the minimal inhibitory concentration (MIC) for Staphylococcus aureus and observed no toxicity [2].

The experimental workflow for implementing this protocol is summarized in the diagram below:

G Start Patient Selection for CABG A Preoperative Dose 1g IV this compound Start->A B Administration Timing Within 60 min before incision A->B C Intraoperative Consideration Redosing if prolonged surgery B->C D Postoperative Regimen 1g IV every 12 hours C->D After surgery E Protocol Duration Continue for 2.5 days (5 total doses) D->E End Discontinuation after 24-48h E->End

This compound Pharmacological and Protocol Data

The table below summarizes quantitative data from historical and pharmacological sources for this compound.

Parameter Details for this compound Source / Context
Prophylactic Dosage 1 g Intravenous (IV) Clinical Trial in CABG [2]
Dosing Frequency Every 12 hours Clinical Trial in CABG [2]; Pharmacology [1]
Protocol Duration 2.5 days (5 total doses) Clinical Trial in CABG [2]
Plasma Half-Life 2.5 - 3.5 hours ScienceDirect Overview [1]
Plasma Protein Binding >80% (approx. 81%) ScienceDirect Overview [1]
Volume of Distribution 0.13 - 0.4 L/kg ScienceDirect Overview [1]
Primary Elimination Renal excretion (urine) ScienceDirect Overview [1]
Historical Comparator Cephalothin (1 g IV every 6 hours) Clinical Trial [2]

This compound in the Context of Modern Guidelines

While historically effective, this compound is not featured in contemporary surgical prophylaxis guidelines. Current standards emphasize different agents and streamlined protocols.

  • Preferred Modern Agents: Cefazolin is the most recommended agent for surgical prophylaxis in patients without a beta-lactam allergy or MRSA risk, due to its efficacy against common skin flora and favorable pharmacokinetic profile [3]. Studies from 2022 confirm that current practice focuses on agents like cefazolin, cefuroxime, and ceftriaxone, not this compound [4].
  • Core Principles of Modern Prophylaxis:
    • Timing: Administer within 60 minutes before incision (120 minutes for vancomycin) [3].
    • Redosing: Intraoperative redosing is required if surgery exceeds the antibiotic's half-life (e.g., for cefazolin, redose every 4 hours) or with significant blood loss (>1,500 mL) [3].
    • Duration: For most procedures, antibiotics should be discontinued within 24 hours post-surgery [3]. Prolonged prophylaxis is a common area of non-adherence and does not improve outcomes [5].

A Sample Modern Experimental Prophylaxis Protocol

For researchers designing studies on surgical prophylaxis, here is a template based on current guidelines [3], which can be adapted for evaluating any antibiotic.

1. Objective To assess the efficacy and safety of [Antibiotic X] in preventing surgical site infections (SSIs) following [Type of Surgery], compared to the standard of care.

2. Materials

  • [Antibiotic X], Placebo/Comparator drug
  • Sterile syringes and IV access
  • Data collection forms (electronic or paper)

3. Methodology

  • Patient Enrollment: Recruit patients scheduled for [Type of Surgery] meeting inclusion/exclusion criteria (e.g., age >18, no allergy to study drugs). Obtain informed consent.
  • Randomization & Blinding: Use a computer-generated sequence to randomize patients to [Antibiotic X] or control group. Implement single/double-blinding as per study design.
  • Intervention:
    • Group A (Intervention): Administer [Dose of Antibiotic X] via IV, within 60 minutes before skin incision.
    • Group B (Control): Administer standard prophylactic antibiotic (e.g., Cefazolin 2g IV) on the same schedule.
  • Intraoperative Management: Redose the antibiotic if surgery duration exceeds 4 hours. Document all intraoperative events.
  • Postoperative Follow-up:
    • Monitor patients for SSIs and adverse drug reactions for 30 days post-surgery.
    • Assess SSI using CDC/NHSN criteria.
    • Conclude prophylactic antibiotic within 24 hours after surgery.

4. Data Analysis

  • Compare SSI rates between groups using Chi-square test.
  • Analyze demographic and surgical variables using t-tests or ANOVA.

Key Takeaways for Research and Development

  • This compound serves as a historical example of antibiotic development focused on extended dosing intervals, but it has been superseded by other agents in clinical practice.
  • Modern protocol design must prioritize strict timing, short duration, and agent selection based on local resistance patterns and surgical site.
  • The major challenge in the field is not a lack of effective drugs, but widespread non-adherence to established guidelines. Research into interventions to improve adherence represents a significant opportunity for impact [5] [4].

References

ceforanide bacterial pneumonia treatment protocol

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Pharmacokinetic Profile of Ceforanide

The following tables summarize quantitative data on this compound's clinical performance and pharmacokinetic properties from historical studies.

Table 1: Clinical Efficacy of this compound in Community-Acquired Bacterial Pneumonia

Clinical Trial Parameter Results from Wallace et al. (1979) [1] [2] Results from Randomized Study (1981) [3]
Patient Population 28 adult patients 28 patients treated with this compound; 26 with cefazolin
Dosage Regimen 500 mg or 1000 mg every 12 hours 0.5 g every 12 hours
Mean Treatment Duration 7.5 days Not specified
Primary Pathogens S. pneumoniae and/or H. influenzae (24/28 infections) S. pneumoniae (38 patients); H. influenzae
Clinical & Radiographic Response 100% (28/28) 100% (50/50 evaluable patients)
Eradication of *S. pneumoniae* Effective Effective
Eradication of *H. influenzae* Ineffective: Organism persisted during therapy in 9/12 patients and post-therapy in 3/8 patients. Ineffective: Persisted in sputum of 4/5 this compound-treated patients and 5/8 cefazolin-treated patients.
Common Side Effects Thrombocytosis (15), asymptomatic eosinophilia (5), mild serum transaminase elevation (3) No serious adverse reactions reported

Table 2: In Vitro Antibacterial Activity and Pharmacokinetics of this compound

Property Summary Data
Antibacterial Class Second-generation, parenteral cephalosporin [4]
In Vitro Activity (Superior to 1st Gen.) Several Enterobacteriaceae, Haemophilus influenzae (including beta-lactamase-producing strains) [4]
Key In Vitro Gaps Less active against Staphylococcus aureus; resistant organisms include Pseudomonas, Acinetobacter, Serratia, Bacteroides fragilis, and many strains of Proteus and Providencia [4]
Dosing Advantage Long elimination half-life permitted twice-daily administration [1] [4]
Serum Levels (after 0.5 g IV dose) Peak (1 hr): 39.6 μg/mL; Trough (11.5 hr): 2.5 μg/mL [3]

Experimental Protocols for Historical Reference

The methodologies below are derived from the primary research on this compound and can serve as a template for designing historical comparative studies.

Protocol 1: Clinical Trial for Efficacy in Community-Acquired Pneumonia

This protocol is based on the study design used by Wallace et al. and other contemporary trials [1] [3].

  • 1. Patient Population:
    • Inclusion: Adult patients (e.g., >18 years) with a confirmed diagnosis of community-acquired bacterial pneumonia, evidenced by clinical symptoms (e.g., fever, cough, purulent sputum) and new pulmonary infiltrates on chest radiograph [1].
    • Exclusion: Patients with hypersensitivity to cephalosporins, severe renal impairment, or pneumonia acquired in a hospital setting.
  • 2. Microbiological Assessment:
    • Specimen Collection: Collect pre-treatment sputum samples for Gram stain and culture. Blood cultures should also be obtained if possible [1] [3].
    • Pathogen Identification: Identify causative pathogens using standard microbiological techniques. Common targets were S. pneumoniae and H. influenzae [1].
    • Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) of this compound and comparator antibiotics (e.g., cephalothin) against isolated pathogens using a standardized method like broth microdilution or agar dilution [1] [3].
  • 3. Drug Administration & Monitoring:
    • Dosage: Administer this compound intravenously or intramuscularly at a dose of 500 mg or 1000 mg every 12 hours [1] [2].
    • Duration: Treat patients for a mean duration of 7 to 10 days, adjusting based on clinical response [1].
    • Response Evaluation: Monitor clinical response (resolution of fever, cough, sputum production) and radiographic clearance. Perform follow-up sputum cultures during and after therapy to assess microbiological eradication, particularly for H. influenzae [1] [3].
    • Safety Monitoring: Track adverse events and conduct laboratory tests (e.g., complete blood count, liver function tests) to monitor for side effects like thrombocytosis, eosinophilia, and transaminase elevation [1] [2].
Protocol 2: In Vitro Susceptibility Testing

This protocol outlines the standard methodology used to determine this compound's antibacterial activity [4].

  • 1. Bacterial Strains:
    • Prepare a panel of clinical bacterial isolates, including reference strains. Key organisms should encompass S. pneumoniae, S. aureus, H. influenzae, and various Enterobacteriaceae [4].
  • 2. Susceptibility Testing Method:
    • Use the standardized disk diffusion method as described by Bauer and Kirby [1] [3].
    • Alternatively, perform broth microdilution in Mueller-Hinton broth (supplemented for fastidious organisms like H. influenzae) to determine MIC values [4].
  • 3. Data Interpretation:
    • Measure zones of inhibition for disk diffusion and compare to established breakpoints for cephalosporins.
    • For MIC testing, the minimum concentration that inhibits visible bacterial growth is recorded. Compare MIC90 (MIC required to inhibit 90% of isolates) values of this compound with other cephalosporins like cefazolin, cefamandole, and cefuroxime [4].

Modern Context & Research Applications

While this compound is obsolete in clinical practice, its historical data is valuable for specific research applications.

  • Contemporary Treatment Guidelines: Current IDSA/ATS guidelines for community-acquired pneumonia recommend agents like ceftriaxone (a third-generation cephalosporin), respiratory fluoroquinolones (e.g., levofloxacin), and amoxicillin/clavulanate for empiric treatment. This compound is not mentioned in current guidelines [5] [6] [7].
  • Relevance for Drug Development:
    • Historical Comparator: this compound serves as a benchmark in studies of antibiotic development, illustrating the evolution from first to second-generation cephalosporins and the pursuit of longer half-lives [4].
    • Case Study in Limitations: Its failure to reliably eradicate H. influenzae, despite in vitro susceptibility, underscores the critical importance of pharmacokinetic/pharmacodynamic (PK/PD) principles and tissue penetration in antibiotic efficacy [1] [3].
    • Computational Target Screening: Modern research focuses on identifying novel, conserved bacterial targets to overcome resistance. This compound's known mechanism of action (inhibiting cell wall synthesis) provides a reference point for evaluating new targets discovered through computational genomics [8].

Experimental Workflow and Clinical Trial Design

The diagrams below illustrate the key experimental pathways and clinical study design based on the historical research data.

start Start: Identify Bacterial Pathogen sp Streptococcus pneumoniae start->sp hi Haemophilus influenzae start->hi other Other Pathogens (e.g., S. aureus) start->other in_vitro In Vitro Susceptibility Test sp->in_vitro hi->in_vitro other->in_vitro in_vivo In Vivo Clinical Response in_vitro->in_vivo in_vitro->in_vivo in_vitro->in_vivo sp_result High Efficacy Pathogen Eradicated in_vivo->sp_result hi_result Poor Efficacy Pathogen Persists in_vivo->hi_result other_result Variable or No Efficacy in_vivo->other_result conclusion Conclusion: Drug effective against S. pneumoniae but not H. influenzae sp_result->conclusion hi_result->conclusion other_result->conclusion

cluster_clinical Clinical Trial Phase cluster_micro Microbiological Analysis title This compound Pneumonia Trial Workflow a1 Patient Enrollment & Diagnosis a2 Pre-treatment Sputum/Blood Culture a1->a2 a3 This compound IV/IM (500-1000mg q12h) a2->a3 b1 Pathogen Identification (S. pneumoniae, H. influenzae) a2->b1 a4 Monitor Clinical & Radiographic Response a3->a4 a5 Post-treatment Sputum Culture a4->a5 b3 Result: Correlation of In Vitro vs. In Vivo Efficacy a5->b3 b2 In Vitro Susceptibility Testing (MIC, Disk Diffusion) b1->b2 b2->b3

Research Implications & Conclusion

For modern drug development professionals, the case of this compound highlights several critical lessons. It demonstrates that in vitro susceptibility does not guarantee clinical success, as seen with the persistent colonization of H. influenzae [1] [3]. This underscores the necessity of robust PK/PD studies that account for tissue penetration at the infection site. Furthermore, its narrow spectrum against relevant pathogens like S. aureus and Pseudomonas limited its utility, pushing the development of broader-spectrum third-generation cephalosporins and other classes [4].

Current research has moved toward computational genomics and subtractive genomics to identify novel, conserved essential proteins across multiple pneumonia pathogens as targets for new antibacterial agents, a stark contrast to the iterative analog development of past cephalosporins [8].

References

ceforanide staphylococcal endocarditis treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ceforanide

This compound is a "second-generation" cephalosporin antibiotic developed for parenteral administration (intramuscular or intravenous) [1]. Its key pharmacological advantage is a relatively long elimination half-life of approximately 3 hours in patients with normal renal function, which supports a twice-daily (q12h) dosing schedule [2]. The primary route of elimination is renal, requiring dose adjustment in patients with impaired kidney function [2].

The antibacterial activity of this compound is similar to cefamandole [1] [2]. The following table summarizes its in vitro activity against key pathogens relevant to endocarditis:

Organism In Vitro Activity Notes
Staphylococcus aureus (Methicillin-Susceptible) Active, though less so than cefamandole, cefuroxime, or first-generation cephalosporins [1] Activity is the basis for its use in susceptible staphylococcal endocarditis.
Nonenterococcal Streptococci (e.g., Streptococcus viridans) Active [3] A primary target in the cited clinical trial.
Haemophilus influenzae Active, including against beta-lactamase-producing strains [1]
Enterobacteriaceae (e.g., E. coli, Klebsiella) Generally active, superior to first-generation cephalosporins [1]
Pseudomonas aeruginosa, Serratia, Bacteroides fragilis Resistant [1] [2]

Clinical Evidence and Treatment Protocol

A key clinical study evaluated this compound as the sole agent for treating right-sided infective endocarditis in 17 patients [3] [4].

Clinical Outcomes

The study treated 17 patients with right-sided endocarditis caused by Staphylococcus aureus or nonenterococcal streptococci with parenteral this compound twice daily [3] [4]. The outcomes are summarized below:

Outcome Metric Number of Patients
Cured of original infection 15
Withdrawn from study 2 (1 transferred hospital; 1 had streptococcus tolerant to this compound)
Adverse effects, possibly drug-related 2 (therapy stopped after 3 weeks; resolved after discontinuation)
Developed new bacteremia 2 (due to continued intravenous drug abuse during study)

This demonstrates that this compound can be a useful agent for treating right-sided endocarditis caused by susceptible pathogens [3].

Detailed Treatment Protocol

Based on the clinical study, the following protocol can be outlined for susceptible cases of right-sided staphylococcal or streptococcal endocarditis.

  • 1. Indication: Right-sided native valve endocarditis caused by documented susceptible strains of Staphylococcus aureus or nonenterococcal streptococci [3].
  • 2. Dosage and Administration:
    • Route: Administered parenterally (intramuscularly or intravenously) [3].
    • Dosing Schedule: Twice daily (q12h) [3] [2].
    • The specific dose used in the study is not provided in the results, and you should refer to the original manufacturer's prescribing guidelines or contemporary standard references for exact dosing.
  • 3. Duration of Therapy: The study implies a treatment course of several weeks. Treatment was stopped after 3 weeks in two patients due to adverse effects, suggesting the intended course was longer [3]. Current standard guidelines for endocarditis treatment typically recommend 4 to 6 weeks of therapy [5].
  • 4. Critical Considerations:
    • Susceptibility Testing: It is crucial to confirm in vitro susceptibility of the infecting pathogen to this compound before initiation. One treatment failure occurred due to a streptococcal strain that was "tolerant" to this compound [3].
    • Patient Monitoring: Monitor renal function and adjust dose accordingly [2]. Observe patients for potential adverse effects.

Experimental and Methodological Considerations

For researchers investigating this compound or similar antibiotics, the following methodological details are relevant.

In Vitro Susceptibility Testing

The methodology for determining this compound's antibacterial activity, as referenced in the clinical studies, typically involves standard broth microdilution or agar dilution methods to determine the Minimum Inhibitory Concentration (MIC) [1]. The activity can be medium-dependent, and the presence of beta-lactamase in some strains can affect results [3]. It is essential to use reference standards (e.g., CLSI guidelines) for accurate susceptibility categorization.

Animal Models of Endocarditis

The efficacy of this compound for endocarditis was also evaluated in animal models prior to human trials. One referenced study compared this compound against cefazolin, methicillin, and nafcillin in a rabbit model of S. aureus endocarditis [6]. The general workflow for such experimental models is outlined below:

G A Catheter-induced trauma to aortic valve B Intravenous inoculation with S. aureus A->B C Confirmation of infection (24-48 hours post-inoculation) B->C D Randomization of animals to treatment groups C->D E Antibiotic administration (IM or IV, over several days) D->E F Sacrifice animals & homogenize cardiac vegetations) E->F G Quantitative culture (CFU per gram of tissue) F->G

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

The long half-life of this compound is a key differentiator. Critical PK parameters to assess include [2]:

  • Peak Serum Concentration (Cmax): Over 100 µg/mL after a 1g IV dose.
  • Elimination Half-Life (t½): ~3 hours.
  • Area Under the Curve (AUC). PK/PD analyses often correlate parameters like the time the concentration remains above the MIC (T>MIC) with therapeutic efficacy. Tissue penetration studies have demonstrated that this compound achieves inhibitory concentrations in cardiac tissue [2].

Conclusions and Clinical Perspectives

This compound has proven to be a useful therapeutic agent for the treatment of right-sided endocarditis caused by susceptible S. aureus and nonenterococcal streptococci [3] [4]. Its primary advantage lies in its prolonged half-life, enabling a convenient twice-daily dosing regimen that can facilitate outpatient antibiotic therapy in selected cases.

However, its use in modern practice requires careful consideration:

  • Current Treatment Context: Contemporary guidelines for endocarditis, such as those from the American Heart Association, recommend specific regimens for MSSA (e.g., nafcillin or oxacillin) and MRSA (e.g., vancomycin or daptomycin) [5]. This compound is less active against S. aureus than these first-line agents [1].
  • Clinical Significance of Tolerance: The case of treatment failure due to a "tolerant" streptococcus highlights a critical limitation. Tolerance (where the MIC is low but the MBC is high) can lead to poor bactericidal activity and treatment failure in endocarditis, where bactericidal activity is essential [3] [6].

Therefore, while this compound represents an important part of the historical and scientific record of antibiotic development for endocarditis, its current role is likely limited and would be considered an alternative agent in specific scenarios guided by susceptibility testing and infectious disease expertise.

References

ceforanide soft tissue infection treatment

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Profile of Ceforanide

The table below summarizes the in vitro antibacterial activity of this compound against pathogens relevant to skin and soft tissue infections (SSTIs) [1] [2].

Bacterial Species / Group Activity Level Notes / Comparative Activity
Gram-Positive Bacteria
Staphylococcus aureus (methicillin-susceptible) Susceptible to Moderately Susceptible Less potent than cefazolin, cefamandole, or cephalothin [2].
β-haemolytic Streptococcus (e.g., S. pyogenes) Highly Active Killing rate comparable to penicillin at equivalent multiples of MIC [3] [4].
Streptococcus pneumoniae Highly Active [5] [2]
Enterococci Resistant [2]
Gram-Negative Bacteria
Escherichia coli Susceptible Similar to cefamandole and cefoxitin [2].
Klebsiella pneumoniae Susceptible Generally more potent than cefamandole or cefoxitin in some studies [2].
Proteus species Variable (often Resistant) [2]
Haemophilus influenzae Susceptible Includes β-lactamase-producing strains [5] [2].
Pseudomonas aeruginosa Resistant [1] [2]
Serratia species Resistant [1]
Bacteroides fragilis Resistant [2]

Pharmacokinetic and Pharmacodynamic Properties

Key pharmacokinetic parameters of this compound that support a twice-daily dosing regimen are summarized below [1] [6] [2].

Parameter Value / Range
Pharmacokinetic Class Second-generation, parenteral cephalosporin.
Route of Administration Intravenous (IV) or Intramuscular (IM).
Protein Binding ~80% (range 80.6% - 87.9%) [6] [7] [2].
Average Elimination Half-life 2.5 - 3.0 hours (in normal renal function).
Primary Route of Elimination Renal excretion, unchanged in urine (85-95% within 24 hours).
Dosing in Renal Impairment Requires adjustment; half-life extends to ~25 hours in severe renal impairment [2].

Clinical Efficacy Data from Historical Studies

A 1980 study evaluated this compound in 35 patients with cellulitis [3] [4].

  • Dosing Regimen: 1 g administered intramuscularly every 12 hours.
  • Clinical Response: A good clinical response was observed in 33 out of 35 patients (94%).
  • Treatment Failures: The two failures were attributed to the need for surgical debridement, not antibiotic failure.
  • Pathogen Eradication: Serum drug concentrations consistently exceeded inhibitory levels for Streptococcus pyogenes. While levels relative to the MIC for Staphylococcus aureus were lower, the clinical response in staphylococcal infections was still reported as satisfactory [3].

Proposed Treatment Protocol for SSTIs

The following workflow outlines a historical treatment protocol based on the gathered data.

Start Patient with Suspected Serious SSTI A Initial Assessment: - Clinical Evaluation - Gram Stain/Culture - Renal Function Test Start->A B Empiric Therapy Decision: This compound 1-2 g IV/IM q12h A->B C Monitor Clinical Response (48-72 hours) B->C D Pathogen Identification & Susceptibility Results C->D G Surgical Intervention if needed (e.g., abscess) C->G Poor Response/ Abscess E Evaluate for De-escalation or Continuation of Therapy D->E F Continue this compound for full course (7-14 days typical) E->F End Clinical Cure F->End G->End Adjuvant

Key Considerations for the Protocol
  • Patient Selection: This protocol is based on historical data for uncomplicated cellulitis and other soft tissue infections primarily caused by Staphylococcus aureus and Streptococcus pyogenes.
  • Dosage and Administration:
    • Mild to Moderate Infections: 500 mg to 1 g every 12 hours via IV or IM route [7] [2].
    • Severe Infections: 1 g to 2 g every 12 hours via IV route [7].
    • Preparation: Administer via slow IV injection over 3-5 minutes or IV infusion [2].
  • Duration of Therapy: Typically 7 to 14 days, depending on the severity and clinical response [7].
  • Adjunctive Measures: Surgical debridement is critical for infections involving necrotic tissue or abscesses, as antibiotic therapy alone may fail [3].
  • Renal Dosing: Dose adjustment is mandatory in patients with renal impairment (creatinine clearance < 50 mL/min). Please consult a detailed pharmacokinetic reference for specific guidance [2].

Mechanism of Action Diagram

This compound is a bactericidal agent that inhibits bacterial cell wall synthesis, as illustrated below.

A This compound enters the bacterial cell B Binds to specific Penicillin-Binding Proteins (PBPs) on the inner membrane A->B C Inhibits the transpeptidase enzyme activity B->C D Blocks the final cross-linking step of peptidoglycan synthesis C->D E Weakened, structurally unsound cell wall D->E F Cell lysis and death due to osmotic pressure E->F

Limitations & Contemporary Context

  • Dated Evidence: The core clinical data for this compound in SSTIs is over 40 years old. Current treatment guidelines and local susceptibility patterns must take precedence.
  • Antibiotic Stewardship: De-escalation from broad-spectrum empiric therapy to a narrower-spectrum agent, once culture results are available, is a cornerstone of modern antimicrobial stewardship and is supported by contemporary evidence [8].
  • Comparative Efficacy: A 2007 meta-analysis concluded that for empiric SSTI treatment, beta-lactams (like this compound) and fluoroquinolones have similar efficacy, but beta-lactams may have a more favorable safety profile [9].

References

Ceforanide: Application Notes and Experimental Protocols for Urinary Tract Infection Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Ceforanide is a second-generation cephalosporin antibiotic characterized by an extended elimination half-life, enabling twice-daily dosing. Its antibacterial spectrum covers many common uropathogens, including Escherichia coli, Klebsiella, and Proteus species. While historical clinical trials demonstrated efficacy in UTI treatment, this compound is not currently approved for clinical use in many regions, making it primarily of research interest today [1] [2]. These application notes provide a consolidated reference on its pharmacological properties and outline protocols for contemporary evaluation of its potential.

Introduction and Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its primary mechanism involves high-affinity binding to penicillin-binding proteins (PBPs), particularly PBP-2 in organisms like Bacteroides fragilis. This binding disruptes the final transpeptidation step of peptidoglycan synthesis, leading to osmotic instability and cell lysis [2].

The compound's chemical structure includes a tetrazole moiety and is closely related to cefamandole. Its key pharmacodynamic advantage is a prolonged half-life compared to other early cephalosporins [3].

Antibacterial Activity and Spectrum

This compound's in vitro activity is similar to other second-generation cephalosporins like cefamandole, though it is generally less active against Gram-positive organisms [1].

Table 1: In Vitro Antibacterial Activity of this compound against Common Uropathogens
Bacterial Species Typical MIC Range (μg/mL) Susceptibility Profile
Escherichia coli ≤12.5 Susceptible [4]
Klebsiella pneumoniae ≤12.5 Susceptible [1] [4]
Proteus mirabilis Information Missing Susceptible [1] [2]
Enterobacter species ≤12.5 Susceptible (65% of strains) [4]
Salmonella & Shigella Information Missing Most strains susceptible [1] [2]
Haemophilus influenzae Information Missing Susceptible [1] [2]
Serratia marcescens >12.5 Resistant (Most strains) [1]
Pseudomonas aeruginosa Information Missing Resistant (All strains) [1] [2]
Staphylococcus aureus Information Missing Less active than against Gram-negatives [1]

Pharmacokinetic and Pharmacodynamic Profile

This compound's pharmacokinetics are characterized by excellent tissue penetration and prolonged elimination, supporting its twice-daily dosing regimen.

Table 2: Summary of Human Pharmacokinetic Parameters
Parameter Value Route & Comments
Bioavailability ~100% Intramuscular (i.m.) injection [3]
Peak Serum Concentration >100 μg/mL After 1 g intravenous (i.v.) dose [1]
Volume of Distribution 0.13 - 0.4 L/kg i.v., indicates wide tissue distribution [3]
Plasma Protein Binding 80.6% - 81% i.v. [3] [2]
Elimination Half-Life 2.5 - 3.5 hours Patients with normal renal function [1] [3]
Route of Elimination Primarily renal 85-90% excreted unchanged in urine within 12 hours [1] [2]
Clearance 35 - 55 mL/min i.v. [3]

Key Distribution Notes: Tissue penetration studies confirm that this compound achieves inhibitory concentrations in cardiac tissue, bone, joint fluid, and the urinary tract [1].

Experimental Protocols

Protocol for Broth Microdilution MIC Assay

This standard protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against clinical uropathogen isolates.

  • Materials:

    • This compound reference powder
    • Cation-adjusted Mueller-Hinton Broth (CAMHB)
    • 96-well sterile microtiter plates
    • Bacterial isolates, adjusted to 0.5 McFarland standard
  • Methodology:

    • Stock Solution: Dissolve this compound powder to a stock concentration of 1280 μg/mL.
    • Plate Preparation: Perform twofold serial dilutions in CAMHB across the microtiter plate for a final volume of 100 μL/well. The final concentration range should be from 0.125 μg/mL to 128 μg/mL.
    • Inoculation: Dilute the bacterial suspension to ~5 × 10⁵ CFU/mL and add 100 μL to each well.
    • Incubation: Incubate plates at 35°C for 16-20 hours.
    • Reading: The MIC is the lowest concentration that completely inhibits visible growth.
  • Quality Control: Include reference strains E. coli ATCC 25922 and S. aureus ATCC 29213.

Protocol for In Vivo Efficacy in Murine UTI Model

This protocol evaluates the in vivo efficacy of this compound in a mouse model of ascending UTI.

  • Materials:

    • 6-8 week old female mice
    • Uropathogenic E. coli strain (e.g., UT189)
    • Phosphate Buffered Saline (PBS)
    • This compound for injection
  • Methodology:

    • Infection: Anesthetize mice. Transurethrally inoculate 50 μL of PBS containing ~10⁷ CFU of UPEC using a catheter.
    • Treatment: At 24 hours post-infection, begin therapy. Randomize mice into groups:
      • Treatment Group: this compound (e.g., 20 mg/kg)
      • Control Group: Vehicle Administer subcutaneously every 12 hours for 3 days.
    • Assessment: Euthanize mice 24 hours after the final dose. Aseptically harvest bladders and kidneys. Homogenize organs and plate serial dilutions on LB agar for CFU enumeration.
  • Data Analysis: Compare the mean bacterial load (log₁₀ CFU/organ) between treatment and control groups using an unpaired t-test.

Protocol for Urinary Excretion Study in a Rodent Model

This protocol quantifies the concentration of active this compound excreted in urine.

  • Materials:

    • Metabolic cages for rodents
    • This compound for injection
    • Microbiological plates with a susceptible indicator strain or HPLC equipment
  • Methodology:

    • Dosing & Collection: Administer a single subcutaneous dose of this compound (e.g., 10 mg/kg) to rats housed in metabolic cages. Collect urine samples at predetermined intervals (e.g., 0-2, 2-4, 4-8, 8-12 hours).
    • Analysis:
      • Bioassay: Use an agar well diffusion method with a this compound-susceptible indicator organism. Compare zone sizes to a standard curve.
      • HPLC (Preferred): Analyze urine samples using a validated HPLC-UV method. Calculate the percentage of the administered dose recovered as active drug over 12 hours. Historical data suggests >85% renal excretion [1] [2].

The following diagram illustrates the logical workflow for the preclinical evaluation of this compound's efficacy for UTIs, from in vitro testing to in vivo validation.

G Start Start: Uropathogen Isolation InVitro In Vitro MIC Assay Start->InVitro Prepare Isolates PK Pharmacokinetic Study InVitro->PK Confirm Susceptibility InVivo In Vivo Murine UTI Model PK->InVivo Determine Dosing Analysis Data Analysis & CFU Enumeration InVivo->Analysis Harvest Organs End Efficacy Report Analysis->End Compare Load vs. Control

Clinical Efficacy Data and Contemporary Context

Historical Clinical Trials: Early clinical studies from the late 1970s and early 1980s demonstrated this compound's efficacy. One study of 27 patients with various infections, including UTIs, reported a satisfactory clinical response in all patients and a satisfactory bacteriological response in 26 of 27 patients [4]. The drug was generally well-tolerated.

Contemporary Cephalosporin Considerations:

  • Narrow vs. Broad-Spectrum: Recent studies support using narrower-spectrum cephalosporins like cefazolin (1st generation) for UTIs when possible, showing non-inferiority to broader-spectrum ceftriaxone (3rd generation) in complicated UTIs, while potentially reducing collateral damage like C. difficile infection and resistance [5].
  • Oral Cephalosporin PK/PD: For oral cephalosporins, pharmacokinetic properties critically influence UTI treatment success. Drugs with low bioavailability and urinary excretion (e.g., cefdinir) demonstrate higher failure rates compared to agents with high bioavailability and urinary recovery (e.g., cephalexin) [6] [7]. This compound, being parenteral, achieves high serum and tissue levels.

References

Comprehensive Application Notes and Protocols: Ceforanide Susceptibility Testing Methodology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Ceforanide is a second-generation cephalosporin antibiotic characterized by its prolonged half-life (approximately 2.5-3.0 hours in healthy adults) that enables twice-daily dosing, presenting a significant advantage in both therapeutic and prophylactic clinical applications. As a β-lactam antibiotic, this compound exerts its bactericidal activity by inhibiting bacterial cell wall synthesis, primarily through binding to penicillin-binding proteins (PBPs). Its spectrum of activity most closely resembles those of cefamandole and cefonicid, demonstrating superior in vitro activity against several species of Enterobacteriaceae compared to first-generation cephalosporins, while maintaining activity against Haemophilus influenzae (including β-lactamase-producing strains) and excellent activity against Neisseria gonorrhoeae. However, its activity against Staphylococcus aureus is less potent than that of cefamandole, cefuroxime, and first-generation cephalosporins, and it lacks activity against Pseudomonas, Acinetobacter, Serratia species, and Bacteroides fragilis [1].

The critical importance of antimicrobial susceptibility testing (AST) in clinical microbiology cannot be overstated, particularly in an era of escalating antimicrobial resistance (AMR). According to recent data, the six leading mortality-causing pathogens—Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, Streptococcus pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa—were responsible for 929,000 deaths attributable to AMR and 3.57 million deaths associated with AMR in 2019 alone [2]. This alarming global health threat underscores the essential role of accurate AST in guiding appropriate antimicrobial therapy, controlling the emergence and spread of AMR, and supporting antimicrobial stewardship programs. The determination of bacterial susceptibility to this compound provides clinicians with vital information for selecting optimal therapeutic regimens, especially for community-acquired pneumonia, skin and soft tissue infections, and surgical prophylaxis [1].

Antimicrobial Profile of this compound

Spectrum of Activity

This compound exhibits a characteristic profile of second-generation cephalosporins with specific enhancements against Gram-negative organisms while maintaining reasonable anti-Gram-positive activity (though diminished compared to first-generation agents). Against most isolates of Staphylococcus aureus (except methicillin-resistant strains), this compound demonstrates susceptibility, though it is a less potent inhibitor than cephazolin, cephalothin, cefamandole, or cefuroxime. The antibiotic is a potent inhibitor of most streptococcal species (excluding enterococci) and shows excellent activity against Escherichia coli that is similar to cefamandole and cefoxitin, and greater than that of cephazolin and cephalothin [1].

The activity against Klebsiella species varies between studies, with this compound generally being the most potent compared to cefamandole and cefoxitin. Salmonella species are highly susceptible to this compound, while Shigella species demonstrate moderate susceptibility. Notably, Enterobacter, Proteus, Providencia, and Serratia species are typically resistant, as are Pseudomonas and Acinetobacter species. Among fastidious organisms, Neisseria gonorrhoeae and Neisseria meningitidis (including penicillinase-producing strains) and Haemophilus influenzae (including β-lactamase-producing strains) maintain susceptibility to this compound [1].

Quantitative Susceptibility Data

Table 1: Comparative Susceptibility Profiles of this compound and Reference Cephalosporins Against Escherichia coli

Antibiotic Class Susceptibility by Zone Size (≥18 mm) Susceptibility by MIC (≤8 μg/mL)
Cephalothin First-generation 0% (reference) Not reported
Cefazolin First-generation 67% 88%
Cefamandole Second-generation 67% 88%
This compound Second-generation 93% 94%

Data adapted from comparative study of 27 cephalothin-nonsusceptible E. coli isolates [3]

The inoculum effect represents an important consideration in this compound susceptibility testing. While increases in inoculum size up to 10⁵ colony-forming units (CFU) have minimal effect on the minimum inhibitory concentration (MIC) of this compound, when the inoculum size increases to 10⁶ CFU or greater, substantial increases occur in the MIC, particularly with Enterobacteriaceae. This phenomenon is likely attributable to hydrolysis of the drug by β-lactamases at higher bacterial densities [1]. The minimum bactericidal concentrations (MBCs) of this compound generally equivalent to or no more than 2-fold higher than MICs for most bacterial species. However, against strains of Enterobacter species, indole-positive Proteus species, staphylococci, and streptococci, bactericidal concentrations may exceed inhibitory concentrations by several-fold [1].

Susceptibility Testing Methodologies

Broth Microdilution Method

The broth microdilution method represents one of the reference standard techniques for determining the Minimum Inhibitory Concentration (MIC) of this compound and is widely employed in clinical microbiology laboratories. This method utilizes plastic trays with multiple wells containing serial two-fold dilutions of this compound in liquid growth medium [2].

Table 2: Broth Microdilution Protocol for this compound Susceptibility Testing

Parameter Specification Notes
Inoculum Preparation 0.5 McFarland standard in sterile saline Approximately 1-5×10⁸ CFU/mL
Dilution Method Serial two-fold dilutions Range typically 0.06-64 μg/mL
Inoculation Volume 50-100 μL per well Final bacterial density ~5×10⁵ CFU/mL
Growth Medium Mueller-Hinton broth For fastidious organisms, supplement as needed
Incubation Conditions 35±2°C for 16-20 hours Ambient air
MIC Determination Lowest concentration inhibiting visible growth Read against contrasting background
Quality Control Reference strains E. coli ATCC 25922, S. aureus ATCC 29213 Verify expected MIC ranges

The technical variability of antimicrobial susceptibility testing must be considered when interpreting results. MIC results for an isolate may commonly be ±1 log₂ (doubling dilution) different than reference values due to normal technical variability of antimicrobial susceptibility testing methods [4]. This intrinsic variability underscores the importance of proper technique standardization and quality control implementation.

Agar Dilution Method

The agar dilution method serves as another reference standard for this compound susceptibility testing, particularly suitable for testing multiple bacterial isolates simultaneously against a single antibiotic concentration. This method involves incorporating serial two-fold dilutions of this compound into Mueller-Hinton agar plates, followed by spot-inoculation with standardized bacterial suspensions [2].

Workflow Overview:

  • Prepare antibiotic stock solutions and perform serial dilutions
  • Incorporate diluted antibiotics into molten agar (approximately 50°C)
  • Pour plates and allow to solidify
  • Prepare inoculum (0.5 McFarland standard) and dilute further
  • Apply inoculum to plates using multipoint inoculator (approximately 10⁴ CFU/spot)
  • Incubate at 35±2°C for 16-20 hours in ambient air
  • Determine MIC as the lowest antibiotic concentration inhibiting growth

The major advantage of agar dilution is the capacity to test multiple isolates on a single plate containing a defined antibiotic concentration. However, the method is labor-intensive for testing single isolates and requires careful quality control to ensure accurate antibiotic incorporation and inoculation [2].

Disk Diffusion Method

The Kirby-Bauer disk diffusion method provides a practical, cost-effective alternative for this compound susceptibility testing in clinical laboratories. This qualitative method involves applying this compound-impregnated disks to the surface of an inoculated agar plate, allowing radial diffusion of the antibiotic, and measuring zones of inhibition after incubation [5].

G Start Prepare 0.5 McFarland standard inoculum A Swab Mueller-Hinton agar with bacterial suspension Start->A B Apply this compound disk (concentration-specific) A->B C Incubate 35°C for 16-18 hours (24h if slow-growing) B->C D Measure zone diameter (mm) of inhibition C->D E Interpret using CLSI guidelines (S/I/R categories) D->E

Diagram 1: Disk Diffusion Workflow for this compound. This diagram illustrates the standardized procedure for performing disk diffusion susceptibility testing with this compound, from inoculum preparation through interpretation.

Critical considerations for the disk diffusion method include:

  • Standardized inoculum: Proper adjustment to 0.5 McFarland standard is essential for reproducible results
  • Medium selection: Uns supplemented Mueller-Hinton agar for non-fastidious organisms
  • Disk potency: Ensure proper storage and handling of this compound disks to maintain potency
  • Incubation conditions: Strict adherence to temperature and duration specifications
  • Measurement precision: Use calipers for accurate zone diameter measurements
  • Quality control: Regular testing of reference strains to ensure accuracy

While disk diffusion does not provide a quantitative MIC value, it offers a reliable categorical result (Susceptible, Intermediate, or Resistant) when performed according to established guidelines such as those published by the Clinical and Laboratory Standards Institute (CLSI) [5].

Quality Control and Standardization

Quality Control Strains

Implementation of a comprehensive quality control program is essential for ensuring the accuracy and reproducibility of this compound susceptibility testing results. Regular testing of standard reference strains with known susceptibility profiles verifies that reagents, media, and techniques are performing within established parameters [2].

Table 3: Recommended Quality Control Strains for this compound Susceptibility Testing

QC Strain Expected MIC Range (μg/mL) Zone Diameter (mm) Application
Escherichia coli ATCC 25922 To be established To be established Gram-negative QC
Staphylococcus aureus ATCC 29213 To be established N/A Broth microdilution QC
Staphylococcus aureus ATCC 25923 N/A To be established Disk diffusion QC
Pseudomonas aeruginosa ATCC 27853 To be established To be established Resistance profile verification

Frequency of QC testing should follow established laboratory guidelines, typically requiring weekly verification or testing with each new batch of media or reagents. Laboratories should establish their own QC ranges based on cumulative data when possible, or refer to current CLSI guidelines for recommended QC ranges [2] [6].

Methodological Considerations

Several technical factors can significantly influence this compound susceptibility testing results and must be carefully controlled:

  • Inoculum density: Higher inoculum sizes (≥10⁶ CFU) can substantially increase MIC values due to β-lactamase-mediated hydrolysis [1]
  • Growth medium composition: Mueller-Hinton agar/broth should meet CLSI performance specifications
  • Incubation atmosphere and duration: Ambient air at 35±2°C for 16-20 hours (standard bacteria)
  • Antibiotic stability: Proper storage of this compound reference powder and prepared solutions
  • Endpoint determination: Consistent interpretation of growth inhibition endpoints

The comparative performance of different AST methods should be considered when selecting testing approaches. While classic technologies used in clinical microbiology to profile antimicrobial susceptibility are time-consuming, they remain the gold standard. Recently developed AST systems have shown advantages over traditional methods in terms of testing speed, but often require extensive validation before implementation in clinical practice [2].

Data Interpretation and Clinical Implications

Breakpoints and Interpretation

Interpretation of this compound susceptibility testing results relies on the application of established interpretive criteria (breakpoints) that categorize bacterial isolates as Susceptible (S), Intermediate (I), or Resistant (R) based on MIC values or zone diameters. These breakpoints integrate pharmacological, microbiological, and clinical data to predict therapeutic efficacy [6].

For this compound, specific breakpoints should be derived from the most current FDA-recognized consensus standards, primarily those published by the Clinical and Laboratory Standards Institute (CLSI). The FDA fully recognizes the standards published in CLSI Performance Standards for Antimicrobial Susceptibility Testing, with annual updates reflecting emerging resistance patterns and new clinical evidence [6].

G Start Test Result (MIC or zone diameter) S Susceptible (S) Start->S MIC ≤ breakpoint I Intermediate (I) Start->I MIC intermediate R Resistant (R) Start->R MIC ≥ breakpoint Clinical High likelihood of clinical efficacy S->Clinical Uncertain Uncertain efficacy Dose-dependent I->Uncertain Failure High risk of treatment failure R->Failure

Diagram 2: Interpretation Logic for this compound Susceptibility Results. This decision diagram illustrates the clinical interpretation pathway for this compound susceptibility testing results and their therapeutic implications.

Correlation with Clinical Outcomes

The clinical efficacy of this compound has been established in comparative therapeutic trials for several indications. In the treatment of community-acquired pneumonia, this compound (0.5-2g twice daily) demonstrated comparable efficacy to procaine penicillin and cephazolin. For skin and soft tissue infections caused by S. aureus or β-haemolytic streptococci, this compound showed clinical and bacteriological efficacy rates of approximately 95%, equivalent to cephazolin [1].

In surgical prophylaxis, this compound has proven effective in preventing infections following open heart surgery, vaginal hysterectomy, and cholecystectomy. Notably, in patients undergoing cardiac artery bypass grafting plus additional procedures (e.g., valve replacement), those receiving this compound prophylaxis had a significantly lower overall infection rate compared to cephalothin [1].

The relationship between in vitro susceptibility and clinical response must be interpreted in the context of the infection site, pathogen, and patient-specific factors. For instance, while this compound achieves concentrations in most tissues and fluids—including bone, cardiac tissue, female pelvic organ tissues, abscess fluid, gallbladder tissue, and bile—its penetration into synovial fluid and saliva is poor, potentially limiting efficacy in infections at these sites [1].

Regulatory and Special Considerations

Regulatory Guidelines

Antimicrobial susceptibility testing interpretive criteria for this compound fall under regulatory oversight, with the FDA recognizing consensus standards developed by organizations such as CLSI. These standards establish performance metrics, methodological requirements, and quality control parameters to ensure the accuracy and reproducibility of AST results [6].

Laboratories must adhere to the FDA-recognized standards for this compound testing, which include:

  • CLSI Performance Standards for Antimicrobial Susceptibility Testing (M100)
  • CLSI Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria (M45)
  • CLSI Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria (M11)

Device manufacturers and users of FDA-cleared devices must consult the FDA's Antibacterial Susceptibility Test Interpretive Criteria website for breakpoints recognized or recommended by FDA, and for information regarding FDA exceptions or additions to the applicable, recognized consensus standard [6] [4].

Special Testing Considerations

Fastidious organisms may require modifications to standard this compound susceptibility testing methods. For organisms with special growth requirements, such as the HACEK group (Haemophilus species, Aggregatibacter species, Cardiobacterium hominis, Eikenella corrodens, and Kingella species), streptococci, and anaerobes, supplemented media or extended incubation times may be necessary [2].

The detection of resistance mechanisms presents special challenges in this compound testing. As a second-generation cephalosporin, this compound is generally stable against many β-lactamases, including the type IIa β-lactamase and the penicillinase of S. aureus, with stability similar to cephradine against the RTEM enzyme (type IIIa) and type IVa β-lactamase [1]. However, the selection of resistant isolates occurred more frequently in this compound-treated mice than in mice treated with other cephalosporins, with complete cross-resistance between this compound and cefamandole, partial cross-resistance with cephalothin, but rare cross-resistance with cefoxitin [1].

Conclusion

This compound represents a therapeutically valuable second-generation cephalosporin with particular utility in settings where its prolonged half-life facilitates twice-daily dosing. Accurate susceptibility testing requires meticulous attention to methodological details, including inoculum preparation, growth conditions, and endpoint determination. The comprehensive approach outlined in these Application Notes and Protocols provides researchers, scientists, and drug development professionals with the technical foundation necessary for reliable this compound susceptibility testing.

As antimicrobial resistance patterns continue to evolve, ongoing surveillance of this compound activity against clinically significant pathogens remains essential. Future directions in this compound susceptibility testing may include the development of rapid phenotypic methods and molecular assays for detecting specific resistance mechanisms, potentially reducing the turnaround time from specimen collection to result availability and enabling more targeted therapeutic interventions [2].

References

ceforanide resistant bacterial strains development

Author: Smolecule Technical Support Team. Date: February 2026

Ceforanide Resistance Profiles

The following table outlines the in vitro susceptibility of various bacteria to this compound, based on a 1987 review [1].

Bacterial Species / Group Susceptibility to this compound Notes & Comparative Activity
Staphylococcus aureus (Methicillin-susceptible) Susceptible / Moderately Susceptible Less potent than cephazolin, cephalothin, cefamandole, or cefuroxime [1].
Streptococci (excluding enterococci) Susceptible Potent inhibitor of most species [1].
Escherichia coli Susceptible Activity similar to cefamandole and cefoxitin [1].
Klebsiella pneumoniae Susceptible Generally more potent than cefamandole and cefoxitin in studies [1].
Haemophilus influenzae (including β-lactamase producers) Susceptible [1]
Neisseria gonorrhoeae (including penicillinase producers) Susceptible Excellent in vitro activity [1].
Pseudomonas species Resistant [1]
Acinetobacter species Resistant [1]
Serratia species Resistant [1]
Bacteroides fragilis Resistant Less active than cefoxitin against anaerobes [1].
Many Proteus & Providencia species Resistant [1]
Enterobacter species Resistant [1]
Citrobacter freundii Resistant (Note: C. diversus is very susceptible) [1]

Mechanisms of Cephalosporin Resistance

This compound resistance occurs through general mechanisms common to cephalosporins. The table below describes these pathways, synthesized from recent research on related bacteria [2] [3] [4].

Mechanism Description Key Components / Examples
Enzymatic Inactivation Production of enzymes that hydrolyze the β-lactam ring of the antibiotic, rendering it inactive [2] [3]. β-lactamases (e.g., AmpC, ESBLs, carbapenemases) [2] [3].
Efflux Pumps Activation of pump systems that actively export antibiotics out of the bacterial cell, reducing intracellular concentration [2] [4]. Mex efflux pump systems (in P. aeruginosa) [2] [4].
Target Modification Mutations in the genes encoding the antibiotic's target proteins, reducing the drug's binding affinity [2]. Mutations in penicillin-binding proteins (PBPs) [2].
Reduced Permeability Changes in the bacterial cell envelope that limit the antibiotic's ability to enter the cell [2] [4]. Loss or modification of outer membrane porins [2] [4].
Biofilm Formation Growth in structured, matrix-encased communities that physically impede antibiotic penetration and create heterogeneous metabolic states [4]. Extracellular polymeric substance (EPS) matrix, extracellular DNA (eDNA) [4].

The following diagram illustrates how these core mechanisms function at the cellular level to confer resistance.

resistance_mechanisms cluster_external External Resistance Mechanisms cluster_internal Internal Resistance Mechanisms Cephalosporin Cephalosporin EnzymaticInactivation Enzymatic Inactivation β-lactamases hydrolyze the drug molecule Cephalosporin->EnzymaticInactivation EffluxPumps Efflux Pumps Membrane transporters pump drug out of cell Cephalosporin->EffluxPumps ReducedPermeability Reduced Permeability Loss of porins limits drug entry into cell Cephalosporin->ReducedPermeability Limited Entry Biofilm Biofilm Formation Matrix impedes penetration & alters cell metabolism Cephalosporin->Biofilm Penetration Barrier TargetModification Target Modification Mutations in PBPs reduce drug binding ReducedPermeability->TargetModification

Experimental Protocols for Investigation

For researchers characterizing resistant strains, here are detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing (AST)

The gold standard for phenotypic resistance detection is to determine the Minimum Inhibitory Concentration (MIC) [5].

  • Method: Broth Microdilution
  • Principle: Bacteria are inoculated into a series of wells containing cation-adjusted Mueller-Hinton broth with doubling dilutions of this compound. The MIC is the lowest concentration that prevents visible growth after 16-20 hours of incubation at 35°C [5].
  • Procedure:
    • Prepare a this compound stock solution and perform serial two-fold dilutions in broth (e.g., 64 µg/mL to 0.06 µg/mL).
    • Standardize the bacterial inoculum to a turbidity of 0.5 McFarland, then dilute to achieve a final concentration of ~5 x 10^5 CFU/mL in each well.
    • Incubate the microdilution trays at 35°C for 16-20 hours.
    • Read the MIC visually. The CLSI guidelines provide interpretive criteria (breakpoints) to classify the isolate as Susceptible, Intermediate, or Resistant [5].
Detecting β-Lactamase Activity
  • Method: Nitrocefin Hydrolysis Assay
  • Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by β-lactamase.
  • Procedure:
    • Prepare a dense suspension of the test bacterium in phosphate-buffered saline or directly pick several colonies.
    • Apply a nitrocefin solution (0.5 mg/mL) to the bacterial suspension on a slide or in a microtube.
    • Observe for a color change to pink/red within 15 minutes. A positive result indicates β-lactamase production [5].
Genotypic Detection of Resistance Genes
  • Method: Multiplex Polymerase Chain Reaction (PCR)
  • Principle: Detects the presence of specific resistance genes (e.g., blaTEM, blaSHV for ESBLs) in bacterial DNA.
  • Procedure:
    • DNA Extraction: Purify genomic DNA from bacterial isolates using a commercial kit [6].
    • PCR Setup: Prepare a reaction mix containing primers specific for the target resistance genes, dNTPs, buffer, and DNA polymerase.
    • Amplification: Run the PCR with a thermal cycler program tailored to the primer sets.
    • Analysis: Separate the PCR products by gel electrophoresis. The presence of bands of the expected size confirms the presence of the targeted resistance gene [6].

Frequently Asked Questions (FAQs)

Q1: What is the inoculum effect, and does it apply to this compound? A1: Yes. The inoculum effect refers to a significant increase in the MIC of an antibiotic when a very high bacterial inoculum is used (>10^6 CFU). This has been documented for this compound, particularly with Enterobacteriaceae, likely due to increased hydrolysis by β-lactamases present in the large bacterial population [1].

Q2: Are there known mutational pathways that lead to this compound resistance? A2: While specific mutational pathways for this compound are not detailed in the search results, antibiotic resistance generally arises from mutations in chromosomal genes. These can affect drug targets (e.g., pbp genes), upregulate efflux pumps (e.g., mex genes), or alter porins. The frequency of such mutations depends on the number of potential sites and the requirement for single versus multiple cooperative mutations [7].

Q3: My experiment shows a resistant phenotype, but I cannot detect a known resistance gene. What are other possible explanations? A3: This is a common challenge. Unexplained resistance can be due to:

  • Novel/Undetected Mechanisms: There may be hypothetical β-lactamases or other mechanisms not yet identified or targeted by your assays [2].
  • Efflux Pump Overexpression: Increased expression of multidrug efflux pumps can confer resistance to multiple drug classes and may not be detected by standard PCR for specific genes [2] [4].
  • Biofilm Formation: Bacteria within a biofilm can exhibit tolerance to antibiotics even in the absence of classic genetic resistance determinants [4].
  • Combined Minor Mechanisms: The cumulative effect of minor changes in porins and efflux pump activity can lead to a clinically resistant phenotype [7].

A Note on Current Research

It is important to note that the most detailed profile of this compound is from a 1987 publication [1]. Contemporary research on cephalosporin resistance focuses on newer generations (especially third-generation and ESCs) and pathogens of critical concern like Pseudomonas aeruginosa and carbapenem-resistant Enterobacteriaceae [2] [8]. For the most current trends, you may need to consult databases for recent studies on general cephalosporin resistance mechanisms.

References

Ceforanide Protein Binding & Pharmacokinetics FAQ

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the extent and clinical significance of ceforanide's protein binding? this compound exhibits high binding to serum proteins at approximately 87.9% [1]. This high level of binding is clinically significant because it influences the drug's volume of distribution and systemic clearance. The free (unbound) drug concentration is the pharmacologically active fraction; therefore, protein binding levels directly impact antibacterial efficacy and dosing regimens [1].

Q2: What are the key pharmacokinetic parameters of this compound? The table below summarizes the mean pharmacokinetic parameters for total (bound and unbound) this compound from a study on patients undergoing surgery [1].

Parameter Value for Total Drug
Elimination Rate Constant 0.41 h⁻¹
Volume of Distribution 100 ml/kg
Systemic Clearance 45.9 ml/min per 1.73 m²
Protein Binding 87.9%

For comparison, the elimination rate constant for the free (unbound) drug was higher, at 0.50 h⁻¹ [1].

Q3: What experimental protocol is used to determine this compound protein binding? The following workflow outlines a standard methodology for determining this compound protein binding and pharmacokinetics in a clinical study [1].

Start Administer IV this compound (20 mg/kg) SampleCollection Collect Serial Blood Samples Start->SampleCollection CentrifugalFiltration Separate Free Drug (Centrifugal Filtration) SampleCollection->CentrifugalFiltration HPLC Analyze Serum (High-Pressure Liquid Chromatography) CentrifugalFiltration->HPLC DataCalculation Calculate PK Parameters (Linear Regression) HPLC->DataCalculation

Q4: How does protein binding affect a drug's activity and distribution? The relationship between protein binding and drug activity is fundamental to pharmacology. This relationship can be visualized in the following diagram.

ProteinBinding High Protein Binding FreeFraction Low Free Drug Fraction ProteinBinding->FreeFraction Vd Constrained Volume of Distribution (Vd) FreeFraction->Vd HalfLife Longer Elimination Half-Life FreeFraction->HalfLife

Troubleshooting Common Experimental Issues

Issue Possible Cause Suggested Solution
High variability in free drug concentration measurements Incomplete separation of free fraction; protein leakage during ultrafiltration. Validate the centrifugal filtration system. Use appropriate molecular weight cut-off filters and check for membrane integrity.
Lower than expected total drug concentrations Instability of this compound in serum samples; degradation post-collection. Ensure samples are processed and frozen promptly. Validate the stability of this compound in the specific sample matrix under storage conditions.
Poor correlation between drug inhibition and MIC The PBP being inhibited may not be the primary bactericidal target. Investigate the inhibition profile of different PBPs. For C. difficile, PBP2 is the primary target, not PBP1 or PBP3 [2].

Key Considerations for Your Research

  • Context of Data: The primary data on this compound is from 1985 [1]. While the fundamental principles remain valid, you should consult modern literature for newer analytical techniques and context.
  • Structural Insights: For related cephalosporins, crystal structures have shown that they bind specifically to subdomain IB of Human Serum Albumin (HSA). A key interaction involves Arg117 of HSA forming hydrogen bonds with the β-lactam ring and the carboxyl moiety of the cephem core [3]. This structural knowledge can inform more advanced binding studies.

References

Overview of the Cephalosporin Inoculum Effect

Author: Smolecule Technical Support Team. Date: February 2026

The inoculum effect refers to the phenomenon where the minimum inhibitory concentration of an antibiotic increases when a higher bacterial inoculum is used for testing [1]. For cephalosporins, this is primarily mediated by bacterial production of β-lactamase enzymes [1]. The table below summarizes the inoculum effect for several cephalosporins based on current research.

Antibiotic Observed Inoculum Effect Key Characteristics & Context
Cefazolin Pronounced [2] [1] Well-documented in MSSA; associated with type A & C β-lactamases; potential link to clinical failure in high-inoculum infections [3] [2].
Cephalexin Pronounced [4] Significant MIC increase observed with β-lactamase-producing strains [4].
Cephalothin Mild [4] Modest MIC increase; more pronounced in type B & C β-lactamase-producing strains [4].
Cefoperazone Variable (Synergy Dependent) One study noted reduced activity against MRSA at high inoculum, but also found it enhanced the activity of cefmetazole in combination therapy [5].
Ceftaroline None / Minimal [2] [6] Maintains activity against high inocula of MSSA, including strains showing a strong cefazolin inoculum effect [2] [6].
Ceftobiprole Slight [4] Shows lowest MICs at high inoculum among tested cephalosporins, though a slight increase is seen in β-lactamase-positive vs. negative strains [4].
Ceftriaxone Negligible [4] Activity is generally not affected by inoculum size [4].

Experimental Protocol for Detecting the Inoculum Effect

Here is a detailed methodology for conducting broth microdilution to assess the inoculum effect, based on standard procedures used in the cited literature [3] [2] [4].

Objective: To determine the impact of bacterial inoculum size on the Minimum Inhibitory Concentration of a cephalosporin antibiotic.

Materials:

  • Cation-adjusted Mueller-Hinton Broth
  • Sterile 96-well microdilution trays
  • Antibiotic stock solution
  • Test bacterial isolate
  • Saline for suspension

Procedure:

  • Prepare Inoculum:

    • Grow the bacterial isolate to the mid-logarithmic phase.
    • Adjust the turbidity of the suspension to a standard inoculum of approximately 5 x 10^5 CFU/mL.
    • Prepare a high inoculum suspension of approximately 5 x 10^7 CFU/mL.
  • Perform Broth Microdilution:

    • Create a two-fold serial dilution of the antibiotic in the microdilution trays.
    • Inoculate one set of wells with the standard inoculum and another set with the high inoculum.
    • Include growth control and sterility control wells.
  • Incubate and Read:

    • Incubate the trays at 35°C for 16-20 hours.
    • The MIC is defined as the lowest concentration of antibiotic that completely inhibits visible growth.
  • Interpret Results:

    • A positive inoculum effect is typically defined as a ≥4 to 8-fold increase in MIC when using the high inoculum compared to the standard inoculum [1]. Some studies use a specific MIC breakpoint (e.g., ≥16 µg/mL for cefazolin) at the high inoculum to define the effect [3].

This workflow outlines the key stages of the experiment from preparation through data interpretation:

G cluster_1 Key Experimental Parameters Start Start Experiment Prep Prepare Bacterial Inocula Start->Prep Dilution Perform Antibiotic Serial Dilution Prep->Dilution Param1 Standard Inoculum: 5 × 10⁵ CFU/mL Param2 High Inoculum: 5 × 10⁷ CFU/mL Inoculate Inoculate Trays Dilution->Inoculate Incubate Incubate Trays Inoculate->Incubate Read Read MIC Values Incubate->Read Param3 Incubation: 35°C for 16-20h Interpret Interpret Result Read->Interpret End End Interpret->End

Frequently Asked Questions

Q1: What is the clinical significance of the cefazolin inoculum effect? A1: The clinical relevance is still debated. A 2024 systematic review found that evidence from small observational studies does not currently support CzIE testing in clinical practice, as it was not a consistent predictor of higher mortality or treatment failure [3]. However, theoretical concerns and some data from animal models suggest it could lead to worse outcomes in deep-seated, high-burden infections like endocarditis [2] [1].

Q2: Are there alternative antibiotics that are not affected by the inoculum effect? A2: Yes, research indicates that several alternatives show minimal to no inoculum effect:

  • Anti-staphylococcal penicillins like nafcillin and oxacillin are generally not affected [2].
  • The newer cephalosporin ceftaroline does not exhibit an inoculum effect against MSSA and has shown efficacy in animal models of endocarditis [2] [6].
  • Carbapenems as a class are less susceptible to the inoculum effect compared to cephalosporins [1].

Q3: Can the inoculum effect be overcome with β-lactamase inhibitor combinations? A3: This is a primary strategy. For example, studies on cefoperazone-sulbactam show that the addition of sulbactam can restore activity and reduce MICs against many multidrug-resistant organisms, even at high inocula. The ratio of drug to inhibitor is critical, with a 1:1 ratio often demonstrating superior activity compared to a 2:1 ratio [7].

References

Ceforanide Pharmacokinetic Profile & Dosing

Author: Smolecule Technical Support Team. Date: February 2026

Ceforanide is a broad-spectrum, parenteral cephalosporin. Its key pharmacokinetic properties that inform dosing interval optimization are summarized below.

Parameter Value/Description Implication for Dosing
Elimination Half-life 2.6 - 3.0 hours (normal renal function) [1] [2] [3] Longer half-life vs. other early cephalosporins enables extended dosing intervals.
Dosing Interval (Typical) Every 12 hours (q12h) [3] Suitable for twice-daily dosing for many infections.
Primary Elimination Route Renal (80-90% excreted unchanged) [2] [3] Requires dose adjustment in renal impairment.
Half-life in Anuria ~20 hours [3] Significantly prolonged; intervals must be extended.
Protein Binding Approximately 88% (in vivo) [4] Influences volume of distribution and free drug concentration.
Peak Serum Concentration (IV) 135 μg/mL (after 1000 mg dose) [2] High peak levels contribute to efficacy.

Experimental Protocols for Pharmacokinetic Analysis

For researchers, robust experimental methodologies are critical for generating pharmacokinetic data. The following protocols, adapted from contemporary studies on similar cephalosporins, provide a framework for investigating this compound.

Protocol 1: Population Pharmacokinetic Study in a Specific Cohort

This design is suitable for characterizing drug behavior in a target patient population, such as pediatrics or critically ill individuals [5].

  • Study Design: Prospective, open-label pharmacokinetic study.
  • Subject Population: Define inclusion/exclusion criteria (e.g., age, confirmed or suspected infection, use of this compound as part of standard care). Ethical board approval and informed consent are mandatory [5].
  • Dosing Regimen: Administer a defined dose (e.g., based on mg/kg or a standard gram dose) via intravenous infusion. Precisely record infusion times [5].
  • Sparse Pharmacokinetic Sampling: To reduce patient burden, restrict the number of blood samples per subject (e.g., 2 samples). Implement randomized, predefined sampling schedules, for example:
    • Group 1: Sample at end of infusion (3-5 min) and 4-8 hours post-infusion start.
    • Group 2: Sample at 1-2 hours and 8-12 hours post-infusion start [5].
  • Sample Handling: Centrifuge blood samples, separate plasma, and store at -80°C until analysis [5].
  • Bioanalytical Method: Quantify drug concentrations using a validated method, such as:
    • Technique: Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) [5] or High-Performance Liquid Chromatography with UV detection (HPLC-UV) [6].
    • Chromatography: Use a reverse-phase C18 column with a water-methanol mobile phase gradient [5] [6].
    • Detection: Multiple Reaction Monitoring (MRM) for MS/MS or UV absorption at a specific wavelength (e.g., 300 nm for cefiderocol) [5] [6].
    • Validation: Establish calibration curve linearity, precision (intra-/inter-day coefficient of variation <5-10%), and accuracy per regulatory guidelines (e.g., ICH, FDA) [5] [6].
Protocol 2: In Vitro Model Simulating Serum Kinetics

This method evaluates bactericidal activity under dynamic, physiologically relevant conditions [4].

  • Apparatus: Use an in vitro system (e.g., a bioreactor) that can simulate rising and falling antibiotic concentrations.
  • Media: Human serum can be used as a medium to better mimic in vivo protein binding effects [4].
  • Simulation: Program the apparatus to replicate serum concentration-time profiles observed in humans for different dosing regimens (e.g., intramuscular 500 mg vs. intravenous 2 g infusion over 2 hours) [4].
  • Bacterial Challenge: Inoculate the system with a standardized inoculum of target bacterial strains.
  • Analysis: Take periodic samples to determine bacterial viability (colony-forming units, CFU) over 24 hours and compare the bactericidal activity against the simulated pharmacokinetic profile [4].

The workflow for designing and interpreting these experiments can be visualized as follows:

G start Study Objective: Define Dosing Interval design Choose Experimental Protocol start->design pop_pk Population PK Study (in patients) design->pop_pk in_vitro In Vitro Kinetic Model (in lab) design->in_vitro data Collect PK/PD Data: Concentrations, MICs, CFUs pop_pk->data in_vitro->data model Model Data: Non-linear Mixed Effects (NONMEM) data->model simulate Monte Carlo Simulation for Dosing Regimens model->simulate pta Calculate Probability of Target Attainment (PTA) simulate->pta optimize Optimize Dosing Interval & Dose pta->optimize

Frequently Asked Questions (FAQs) for Technical Support

Q: What is the PK/PD target for this compound, and how does it guide the dosing interval? A: this compound, like other β-lactams, exhibits time-dependent killing. Its efficacy is best correlated with the percentage of the dosing interval that the free (unbound) drug concentration exceeds the pathogen's Minimum Inhibitory Concentration (%fT>MIC). For maximal bactericidal activity, a target of 60-70% fT>MIC is often used for cephalosporins [7]. The 12-hour dosing interval is feasible because this compound's ~3-hour half-life helps maintain free drug levels above the MIC for susceptible pathogens for a sufficient duration.

Q: Our HPLC-UV analysis of this compound shows poor peak separation. What can be adjusted? A: Poor peak separation often requires method re-development. Key parameters to optimize include:

  • Mobile Phase: Adjust the ratio of water to organic solvent (e.g., methanol or acetonitrile) and consider using a gradient elution for complex matrices like serum [6].
  • Column: Ensure the column (typically a reverse-phase C18) is in good condition. The specific type and dimensions (e.g., 2.1x50 mm, 1.7 µm) can impact resolution [5] [6].
  • Flow Rate and Temperature: Slight adjustments to the mobile phase flow rate and column temperature can enhance separation.

Q: How should we handle patient serum samples for this compound assay to ensure stability? A: Antibiotic stability is critical for accurate results. Based on protocols for similar cephalosporins:

  • Centrifuge whole blood promptly after collection.
  • Separate the serum/plasma immediately.
  • Freeze the supernatant at -80°C for long-term storage (stable for at least one month) [6]. Avoid repeated freeze-thaw cycles. For short-term holding (a few hours), refrigeration at 2-8°C is acceptable.

Q: How does renal impairment alter this compound's pharmacokinetics and dosing? A: Renal function is the primary driver of dosing adjustment. Since 80-90% of this compound is eliminated unchanged by the kidneys, reduced renal function dramatically increases its half-life (up to ~20 hours in anuria) [3]. This requires a longer dosing interval to prevent drug accumulation and potential toxicity. Dosing must be adjusted based on creatinine clearance (CrCl), similar to other renally eliminated cephalosporins [8].

References

ceforanide bacterial persistence mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Ceforanide at a Glance

This compound is a "second-generation" cephalosporin antibiotic with a historical research background and is not widely used in current clinical practice [1] [2]. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which is a characteristic shared among cephalosporins [1] [3].

The table below summarizes its key profile:

Property Description
Drug Class Second-generation cephalosporin antibiotic [2]
Approval Status Not currently US-approved; status in other regions is unclear [1]
Mechanism of Action Bactericidal; inhibits bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs) [1] [3]
Primary Indications (Historical) Treatment of infections caused by susceptible organisms (e.g., community-acquired pneumonia, skin/soft tissue infections) [1] [4] [2]
Spectrum of Activity Similar to cefamandole. Active against many gram-positive bacteria (e.g., Staphylococcus aureus, streptococci) and some gram-negative bacteria (e.g., Escherichia coli, Klebsiella, Haemophilus influenzae). Not active against Pseudomonas, Enterobacter, or Bacteroides fragilis [1] [2].

Guide to Investigating Bacterial Persistence

Bacterial persisters are a small subpopulation of dormant, non-growing, or slow-growing cells that can survive high concentrations of antibiotics. They are genetically identical to the susceptible population but exhibit a transient, non-inherited tolerance. This tolerance is a major contributor to chronic and relapsing infections and is distinct from genetic antibiotic resistance [5] [6] [7].

The following diagram outlines a core experimental workflow for studying these persister cells.

G Start Start: Culture Preparation A A. Grow bacterial culture to desired phase Start->A B B. Expose to high concentration of bactericidal antibiotic A->B C C. Remove antibiotic (via washing or dilution) B->C D D. Plate on drug-free agar C->D E E. Incubate plates and enumerate colonies D->E Calc Calculate Persister Frequency E->Calc

Core Protocol: Isolating and Quantifying Persisters

This methodology allows you to measure the fraction of persister cells in a population after antibiotic treatment [5] [6].

  • Culture Preparation: Grow the bacterial strain to a specific growth phase. The persister proportion is typically lowest in the exponential (log) phase and highest in the stationary phase [7].
  • Antibiotic Challenge: Expose the bacterial culture to a high concentration of a bactericidal antibiotic (e.g., 10-100x the MIC). The antibiotic must be capable of killing growing cells. A beta-lactam like this compound could be used for this step.
  • Drug Removal and Assessment:
    • Wash: After a predetermined time (e.g., 3-24 hours), pellet the cells by centrifugation and wash them with fresh, drug-free medium to remove the antibiotic.
    • Viability Plating: Serially dilute the washed cells and plate them onto drug-free agar plates.
    • Enumeration: After incubation, count the colonies that grow. These colonies represent the persister cells that survived the antibiotic exposure. The persister frequency is calculated as (Number of CFUs after antibiotic treatment / Number of CFUs before antibiotic treatment) [6].
Troubleshooting Common Experimental Issues
Issue Possible Cause Solution
No persisters are detected. Antibiotic concentration is too low or exposure time is too short. Confirm the Minimum Inhibitory Concentration (MIC) and use a concentration at least 10x MIC. Extend the exposure time [6].
All cells are killed; no survivors. The entire population may be actively growing, or the antibiotic is also effective against some dormant cells. Use cultures from the stationary phase, which naturally contain more persisters. Visually inspect killing curves; a biphasic curve (rapid killing followed by a plateau) is characteristic of persisters [5] [6].
High and variable persister counts between replicates. Inoculum size is not standardized. Precisely standardize the starting bacterial inoculum for every experiment. A high initial inoculum can lead to artifacts [2].
Survivors are genetic mutants, not persisters. Failure to confirm the phenotypic nature of persistence. Re-growth Test: Re-culture the surviving cells and re-challenge them with the same antibiotic. True persisters will exhibit a similar killing curve as the original population, while resistant mutants will not [6].
Advanced Model: Studying Persisters in Biofilms

Biofilms are structured communities of bacteria and are a major source of persister cells, making infections notoriously difficult to eradicate [5] [7].

  • Protocol Overview:
    • Biofilm Growth: Grow a biofilm in a suitable system (e.g., Calgary biofilm device, flow cell, or on a peg lid).
    • Antibiotic Treatment: Expose the mature biofilm to the antibiotic for a set period.
    • Disaggregation and Plating: Gently disaggregate the biofilm (e.g., by sonication or vortexing with beads) to create a single-cell suspension.
    • Viability Plating: Plate the suspension on drug-free agar to quantify the surviving persister cells [6] [7].
  • Key Consideration: Biofilms inherently contain a higher number of persisters compared to free-floating (planktonic) cultures, which is a primary reason for their high tolerance to antimicrobials [6].

Key Takeaways for Your Research

  • This compound is a tool, not a current target: The antibiotic this compound itself is not a active subject in modern persistence research, but it can be used as the selective agent in the experiments described above.
  • Focus on the phenotype: The core of persistence research is the experimental demonstration of a transient, non-inherited tolerance to a bactericidal antibiotic.
  • Context is critical: The number of persisters is highly dependent on the bacterial growth phase (log vs. stationary) and environment (planktonic vs. biofilm).

References

Ceforanide Stability & Storage: FAQ for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to frequently asked questions to help troubleshoot issues during your experiments with ceforanide.

  • What are the correct long-term storage conditions for this compound powder? this compound should be stored as a solid powder in a tightly sealed container at -20°C in a cool, well-ventilated area. Some suppliers also indicate that solutions can be stored at -80°C [1]. Always keep it away from direct heat and light sources.

  • Is this compound stable at room temperature? The stability of the powder at room temperature is not explicitly detailed in the available data. However, a key study on antimicrobial stability in microdilution trays found that this compound, when prepared in a solution at pH 6.80 and 7.31, maintained its biological activity for up to one year when stored at -70°C and was also stable at -25°C. This suggests that for long-term stability, low-temperature storage is critical [2]. For short-term use (e.g., during an ongoing experiment), please consult the specific protocol.

  • What are the critical handling precautions for this compound? this compound is classified as harmful if swallowed and is very toxic to aquatic life. Please adhere to the following [1]:

    • Personal Protective Equipment (PPE): Use safety goggles, gloves, and impervious clothing.
    • Hygiene: Do not eat, drink, or smoke in the handling area and wash skin thoroughly after handling.
    • Engineering Controls: Work in a well-ventilated area, preferably with appropriate exhaust ventilation.
    • Environmental: Avoid release into the environment. Collect spillage and dispose of waste at an approved facility.
  • What substances are incompatible with this compound? this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents [1]. You should avoid preparing or storing it with these materials.

Experimental Stability Data Reference

The table below summarizes key quantitative stability data from a controlled study to assist in your experimental design [2].

Storage Temperature Stability Duration Notes
-70°C 1 Year Stable in solution at pH 6.80 and 7.31.
-25°C 1 Year Stable.
4°C Several Months Suitable for short-term storage; desiccation can occur.
-10°C Not Satisfactory Least satisfactory storage condition.

Detailed Protocol: Assessing Drug Stability

For researchers needing to validate the stability of this compound or similar beta-lactam antibiotics under specific conditions, the following workflow outlines the standard methodology as used in recent systematic reviews [3]. This is crucial for justifying the use of extended infusions in pre-clinical or clinical settings.

Start Start: Stability Study Prep Prepare drug solution at target concentration(s) Start->Prep Store Divide solution into aliquots and store at target temperature (e.g., 25±2°C) Prep->Store Sample Sample aliquots at predefined time points (e.g., 0, 3, 6, 12, 24h) Store->Sample Analyze Analyze samples using stability-indicating HPLC assay Sample->Analyze Compare Compare API concentration to initial value & specifications Analyze->Compare Stable Stable Compare->Stable API ≥ 90-95% Unstable Not Stable Compare->Unstable API < 90-95%

Methodology Details:

  • Solution Preparation: Reconstitute the drug to the desired concentration(s) in the appropriate solvent [3] [4].
  • Storage Conditions: Store the prepared solutions in controlled temperature chambers. Recent reviews often use 25±2°C to simulate room temperature conditions relevant to extended infusions [3].
  • Sampling: Remove samples at predetermined time points over the intended duration of the study (e.g., up to 24 hours) [3].
  • Stability-Indicating Assay: Analyze samples using High-Performance Liquid Chromatography (HPLC). The method must be validated to separate and quantify the Active Pharmaceutical Ingredient (API) from its degradation products [3] [4].
  • Stability Criteria: A solution is typically considered stable if it retains ≥90% to 95% of the initial API concentration, depending on the regional pharmacopoeial standards (e.g., BP vs. USP) [3]. Physical stability (e.g., color, particulate matter) and pH variation (typically less than 1 unit) are also assessed [4].

Troubleshooting Guide

Problem1 Problem: Unexpectedly low biological activity Cause1 Possible Cause: Drug degradation due to improper storage Problem1->Cause1 Solution1 Solution: Verify storage temperature. Use fresh aliquots. Avoid repeated freeze-thaw. Cause1->Solution1 Problem2 Problem: Precipitation in solution Cause2 Possible Cause: Incompatible solvent or concentration Problem2->Cause2 Solution2 Solution: Check solvent compatibility. Ensure concentration is within solubility limits. Cause2->Solution2

Key Takeaways for Researchers

  • Prioritize Cold Storage: For long-term stability of both powder and solutions, strict storage at -20°C or lower is essential [1] [2].
  • Validate Your Setup: If using extended infusions, confirm the solution's stability under your specific experimental conditions (concentration, solvent, temperature) using an HPLC-based protocol [3].
  • Handle with Care: Adhere to safety protocols due to this compound's oral toxicity and high aquatic toxicity [1].

References

Antibacterial Activity & Pharmacological Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Ceforanide Cefamandole
Generation Second-generation cephalosporin [1] [2] Second-generation cephalosporin [3] [4]
Gram-positive Activity Less active than cefamandole, cefuroxime, and first-generation cephalosporins against Staphylococcus aureus [1] Very susceptible against most gram-positive cocci (except Streptococcus faecalis), including Penicillin G-resistant Staphylococcus aureus [3]
Gram-negative Activity Superior to first-generation against several Enterobacteriaceae; excellent against Haemophilus influenzae (including β-lactamase-producing strains) and Neisseria gonorrhoeae [1] [2] Broad spectrum; very susceptible against Haemophilus influenzae; inhibits most strains of E. coli, Klebsiella, and Proteus [3]
Resistant Organisms Pseudomonas, Acinetobacter, Serratia, Bacteroides fragilis, and many Proteus and Providencia species [1] [2] Pseudomonas species and Streptococcus faecalis (Enterococci) [3]
Plasma Half-Life (Human) ~3 hours [2] ~34 minutes [5]
Dosing Schedule Twice daily [1] [2] Every 4-6 hours [5]

Overview of Experimental Protocols

The comparative data in the table above are primarily derived from standard in vitro and in vivo studies. Here is a summary of the key methodological approaches:

  • In Vitro Susceptibility Testing: The minimal inhibitory concentration (MIC) of both antibiotics against a wide range of bacterial isolates was determined using agar and broth dilution methods [6] [3]. These tests employed different media and inoculum sizes to assess the impact of testing conditions on antibacterial activity [6].
  • In Vivo Pharmacokinetic Studies: Studies in animal models (e.g., rats) involved subcutaneous administration of the drugs. Plasma and tissue concentrations were measured over time to determine key parameters like peak plasma concentration, area under the curve (AUC), and half-life [7]. Human pharmacokinetics were studied in volunteers and patients, with serum levels measured after intravenous or intramuscular doses [2] [5].
  • Tissue Distribution Studies: In rats, concentrations of this compound, cefazolin, and cefamandole were measured in various tissues, including liver, kidneys, lungs, bone, and heart, after subcutaneous administration to compare their penetration profiles [7].

Mechanism of Action and Clinical Implications

Both this compound and cefamandole are bactericidal agents that exert their effect by inhibiting bacterial cell wall synthesis. They achieve this by binding to specific Penicillin-Binding Proteins (PBPs), which are enzymes critical for the cross-linking and strengthening of the peptidoglycan cell wall. By inhibiting these proteins, the antibiotics cause the bacterial cell wall to weaken, leading to cell lysis and death [8] [4].

The following diagram illustrates this common mechanism of action.

G A This compound / Cefamandole B Binds to Penicillin-Binding Proteins (PBPs) A->B C Inhibits Transpeptidase Activity B->C D Blocks Peptidoglycan Cross-Linking C->D E Weakened Bacterial Cell Wall D->E F Cell Lysis and Death E->F

The primary differences in their clinical use stem from their pharmacokinetic profiles and spectrum nuances:

  • This compound's key advantage is its longer half-life, which supports a convenient twice-daily dosing regimen, potentially improving patient compliance in outpatient settings [1] [2].
  • Cefamandole's stronger activity against Staphylococcus aureus may make it a preferable choice in settings where this pathogen is a primary concern, though its shorter half-life requires more frequent administration [1] [5].

Visualized Experimental Workflow

The data presented in this guide are generated through a structured research process, from initial laboratory analysis to clinical application. The workflow below summarizes this journey.

G A In Vitro Susceptibility Testing B Determine MIC/MBC against bacterial isolates A->B C In Vivo Animal Studies B->C D Establish pharmacokinetics & tissue distribution C->D E Human Clinical Trials D->E F Evaluate efficacy, safety, and optimal dosing E->F

References

ceforanide bactericidal activity kinetic model

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for the Kinetic Model

The key study utilized an in vitro pharmacokinetic model to simulate realistic human drug concentration profiles, providing more clinically relevant bactericidal data than static concentration models [1].

Start Start: Inoculate Bacterial Strain A Incubate with Cephalosporin in 95% Human Serum Start->A B Modify Drug Concentration Periodically A->B C Simulate Human IM Pharmacokinetics B->C D Monitor Colony-Forming Units (CFUs) over 12 hours C->D End Assess Bactericidal Activity D->End

The experimental workflow involved several key stages [1]:

  • Simulation of Human Pharmacokinetics: Drug concentrations in the model were dynamically modified by adding concentrated drug or diluting with unmedicated serum to mimic the rise and fall of antibiotic levels in human blood after a 1-gram intramuscular dose [1].
  • Assessment of Activity: Bactericidal activity was quantified by monitoring changes in the number of colony-forming units (CFUs) over the 12-hour incubation period [1].

Pharmacokinetic Basis for Efficacy

Ceforanide's strong performance in the kinetic model is directly linked to its favorable pharmacokinetics, which allow for sustained antibacterial pressure [2] [3] [4].

Pharmacokinetic Parameter This compound Profile Clinical Implication
Plasma Half-life 2.6 to 3.0 hours in healthy adults [2] [3] [4]. Enables twice-daily dosing, longer dosing intervals compared to other second-generation cephalosporins (except cefonicid) [3] [4].
Peak Plasma Concentration ~135-140 mg/L after a 1g IV dose [3] [4]. Achieves high initial concentrations for rapid bacterial killing.
Protein Binding Approximately 80% [3] [4]. Antibacterial activity in vitro is influenced little by human serum [3] [4].
Urinary Recovery 80-100% excreted unchanged in urine over 24 hours [2] [3] [5]. Indicates primary renal excretion via glomerular filtration; excellent for urinary tract infections [2] [3].

Comparative Activity and Clinical Role

The kinetic model data aligns with broader in vitro profiles, showing this compound is a viable alternative to first and other second-generation cephalosporins [3] [4].

  • Activity Against Other Pathogens: this compound is also active against Haemophilus influenzae (including β-lactamase-producing strains) and Neisseria gonorrhoeae, but is not effective against Pseudomonas, Acinetobacter, Serratia, or Bacteroides fragilis [3] [4].
  • Inoculum Effect: Minimum Inhibitory Concentration (MIC) can increase considerably with very high bacterial inocula due to hydrolysis by β-lactamases [3].

The in vitro pharmacokinetic model provides a crucial bridge between simple static tests and complex clinical trials. For this compound, it effectively demonstrated how its long half-life and sustained bactericidal action translate into potent activity against common pathogens, supporting its clinical use with a convenient twice-daily regimen [1] [3] [4].

References

Ceforanide MIC Comparison with Other Cephalosporins

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the in vitro minimum inhibitory concentration (MIC) data for ceforanide and several other cephalosporins against common bacterial pathogens, based on historical study data.

Table 1: Comparative In Vitro Antibacterial Activity of Cephalosporins [1] [2] [3]

Bacterial Species This compound Cefamandole Cefazolin / Cephalothin Cefuroxime Ceftazidime Activity Summary for this compound
Staphylococcus aureus MICs higher than comparators [1] Potent inhibitor [1] Potent inhibitor [1] Potent inhibitor [1] Less active (MICs 4-8 mg/L) [3] Less potent than other 1st/2nd gen. [1]
Streptococcus pneumoniae Susceptible [1] Susceptible [1] Susceptible [1] ... ... Potent inhibitor (excl. enterococci) [1]
Escherichia coli Similar to cefamandole [1] Similar to this compound [1] Less active than this compound [1] ... Highly active (MIC ≤2 mg/L) [3] More active than 1st gen. [1]
Klebsiella pneumoniae Often most potent [1] Variable [1] Variable [1] ... Highly active [3] Generally very active [1]
Proteus mirabilis Inhibited at 3.12 µg/ml [2] ... ... ... Highly active [3] Susceptible [2]
Haemophilus influenzae Susceptible (incl. β-lactamase+) [1] Susceptible [1] ... ... ... Active, similar to other 2nd gen. [1]
Neisseria gonorrhoeae Excellent activity [1] ... ... ... ... Highly susceptible [1]
Enterobacter spp. Generally resistant [1] ... ... Markedly less active [3] Highly active [3] Generally resistant [1]
Pseudomonas aeruginosa Resistant [1] Resistant [1] Resistant [1] Resistant [1] Active (MIC ≤4 mg/L) [3] Resistant [1]
Bacteroides fragilis Resistant [1] ... ... Most active agent [3] Inactive [3] Resistant [1]
Serratia marcescens Resistant / Minimal activity [1] [2] ... ... ... Highly active [3] Not active [1] [2]

Key Experimental Factors Influencing MIC Values

The MIC values presented are highly dependent on specific laboratory conditions. Key methodological factors from the cited studies that can significantly influence the results include:

  • Inoculum Size: A pronounced "inoculum effect" was noted for this compound. While increases in inoculum up to 10^5 colony-forming units (cfu) had little effect, a significant increase in MIC (particularly with Enterobacteriaceae) was observed at inocula of 10^6 cfu or greater, likely due to hydrolysis by β-lactamases [1]. One study on 453 clinical isolates also confirmed that its activity was directly related to the size of the inoculum [2].
  • Culture Media and Environment: MICs for this compound were generally not affected by the use of different growth media, the presence of human serum, or changes in pH [1].
  • Minimum Bactericidal Concentration (MBC): For most bacterial species, the MBC of this compound was equivalent to or no more than 2-fold higher than the MIC. However, for strains of Enterobacter, indole-positive Proteus, staphylococci, and streptococci, the bactericidal concentration could exceed the inhibitory concentration by several-fold [1]. A separate study also found that MBCs for S. aureus and S. pyogenes were considerably higher than their MICs [2].

The following workflow outlines a general methodology for determining and comparing MIC values, incorporating the critical factors mentioned above:

G cluster_factors Key Experimental Variables Start Start: Comparative MIC Study Prep Bacterial Strain Preparation Start->Prep Inoculum Standardize Inoculum Size (e.g., 10^4 to 10^6 CFU) Prep->Inoculum A Strain Selection (ATCC vs. Clinical Isolates) Prep->A Antibiotic Prepare Antibiotic Dilution Series Inoculum->Antibiotic B Growth Media (Mueller-Hinton, etc.) Inoculum->B D Inoculum Effect (Critical Factor) Inoculum->D Inoculate Inoculate Plates/Well Antibiotic->Inoculate Incubate Incubate Inoculate->Incubate Read Read MIC Values Incubate->Read C Incubation Conditions (Time, Temperature, Atmosphere) Incubate->C Compare Compare MICs Across Antibiotics Read->Compare

Pharmacokinetic and Therapeutic Role

Beyond in vitro MIC data, the pharmacokinetic profile of an antibiotic is crucial for its clinical application.

Table 2: Comparative Pharmacokinetic Properties [1] [4]

Parameter This compound Cefonicid Cefotaxime (3rd Gen) Ceftriaxone (3rd Gen)
Elimination Half-life 2.5 - 3.0 hours Longer than this compound [1] ~1.2 hours [4] ~8.8 hours [4]
Dosing Schedule Every 12 hours [1] ... Multiple times per day [4] Once daily [4]
Primary Excretion Renal (unchanged) [1] ... Renal [4] Dual (Hepatic/Renal) [4]
Protein Binding ~80% [1] ... ~35% [4] ~95% [4]

The longer half-life of this compound, compared to many contemporary cephalosporins (except cefonicid), was its most distinctive feature, allowing for a convenient twice-daily dosing schedule [1]. Therapeutically, it was found comparable in efficacy to other antibiotics like cephazolin in treating skin/soft tissue infections and community-acquired pneumonia, and to cephalothin for surgical prophylaxis [1].

Limitations and Context for the Data

When interpreting this information for contemporary purposes, consider the following:

  • Historical Data: The most comprehensive review of this compound is from 1987 [1]. Bacterial resistance patterns have evolved significantly since then, and this data may not reflect current susceptibility.
  • Limited Modern Context: this compound is not listed in current classifications of commonly used cephalosporins, which suggests its clinical use is now limited or obsolete [5].
  • In Vitro vs. In Vivo Correlation: While in vitro MIC is a crucial benchmark, therapeutic success also depends on pharmacokinetics (as shown in Table 2) and specific clinical scenarios.

References

Ceforanide Safety and Pharmacokinetics at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key safety and pharmacokinetic parameters of ceforanide as reported in historical literature.

Parameter Value / Description Context & References
Overall Safety Profile Generally well-tolerated in clinical trials [1] [2] [3] "No toxicity was observed" in CABG surgery prophylaxis [1]; well tolerated systemically and locally in human subjects [2].
Common Adverse Reactions Not extensively detailed in available reports. Early clinical reviews note minor adverse effects after large doses [3].
Unique Safety Concerns No unique major toxicities reported in available data. Considered safe for use in pregnant women for acute obstetric infections [4].
Elimination Half-Life 2.5 - 3.5 hours [4] [3] Allows for twice-daily dosing [5] [3].
Protein Binding >80% (approximately 81%) [4]
Primary Route of Elimination Renal excretion (85-90%) [3] Requires dosage adjustment in renal impairment [4].
Volume of Distribution 0.13 - 0.4 L/kg [4] Indicates distribution primarily in the extracellular space.

Detailed Experimental Data and Methodologies

The safety and pharmacokinetic profile of this compound was established through specific clinical and experimental protocols.

Clinical Safety and Efficacy Trials
  • Protocol for Coronary Artery Bypass Graft (CABG) Surgery: A clinical trial compared this compound (1g every 12 hours for 2.5 days) to cephalothin (1g every 6 hours for 2.5 days) for surgical prophylaxis. The primary outcomes were clinical efficacy (prevention of wound infections) and safety. The study concluded that the two regimens were equivalent, with no toxicity observed for either antibiotic [1].
  • Protocol for High-Dose Safety and Pharmacokinetics: A study in normal human subjects investigated the safety of high, single (2g, 3g, 4g), and multiple twice-daily 4g doses over 10 days. The methodology included 30-minute intravenous infusions and intensive monitoring of:
    • Pharmacokinetic parameters: Half-life, plasma clearance, and renal clearance.
    • Renal function: via clearances of the drug, p-aminohippuric acid, and creatinine, alongside other standard clinical tests.
    • Local and systemic tolerance. The study found that this compound was well tolerated both locally and systemically, with no evidence of renal function changes [2].
Pharmacokinetic and Tissue Distribution Studies

Research established this compound's profile through methods like intravenous infusion in human subjects, measuring serum, tissue, and fluid concentrations over time [3]. Key findings include:

  • Tissue Penetration: Studies confirmed that this compound achieves therapeutic concentrations in critical tissues like cardiac muscle, bone, and joint fluid, which is essential for its efficacy in surgical prophylaxis and related infections [3].
  • Dosing Advantage: Its relatively long half-life of about 3 hours was a key differentiator, supporting a twice-daily dosing schedule compared to the more frequent dosing required for earlier cephalosporins like cephalothin [1] [5].

The experimental workflow for establishing this profile is summarized below:

Start Study Population (Normal Subjects or Specific Patient Groups) A Drug Administration (IV/IM this compound) Start->A B Sample Collection (Serum, Tissue, Urine) A->B C Bioanalysis & Monitoring (Drug Concentration, Renal Function, Adverse Events) B->C D Data Analysis (PK Parameters, Safety Assessment) C->D E Outcome (Establish Safety Profile, Dosing Regimen) D->E

Critical Considerations for Modern Assessment

When interpreting this data for contemporary application, several important limitations must be acknowledged:

  • Historical Data: The core clinical and pharmacological data for this compound is over 40 years old. Current clinical practices, bacterial resistance patterns, and safety monitoring standards have evolved significantly.
  • Limited Comparative Scope: The available direct comparisons are primarily against first-generation cephalosporins (e.g., cephalothin, cefazolin). A modern assessment would require comparison with newer, more widely used second and third-generation agents.
  • Incomplete Safety Spectrum: While the existing studies report a favorable profile, they may not have been designed to detect rare but serious adverse events that are identified through post-marketing surveillance in larger, more diverse populations over longer timeframes.

References

ceforanide second-generation cephalosporin positioning

Author: Smolecule Technical Support Team. Date: February 2026

Ceforanide vs. Cefazolin in Pneumonia Treatment

The table below summarizes key findings from a 1981 clinical trial that directly compared this compound and Cefazolin for treating community-acquired bacterial pneumonia [1].

Aspect This compound Cefazolin
Dosage Regimen 0.5 g IV every 12 hours 1.0 g IV every 8 hours
Number of Patients 28 26
Primary Pathogens Streptococcus pneumoniae, Haemophilus influenzae Streptococcus pneumoniae, Haemophilus influenzae
Clinical Response All evaluable patients responded All evaluable patients responded
Mean Peak Serum Level 39.6 μg/mL (1h post-dose) Information not provided in source
Mean Trough Serum Level 2.5 μg/mL (11.5h post-dose) Information not provided in source
Eradication of *H. influenzae* Persisted in 4 out of 5 patients Persisted in 5 out of 8 patients
Safety Profile No serious adverse reactions No serious adverse reactions

Antibacterial Spectrum & Pharmacokinetics of this compound

This table consolidates data on this compound's antibacterial activity and its pharmacological properties as characterized in reviews from the 1980s [2] [3] [4].

Property Description of this compound
Classification Second-generation, parenteral cephalosporin [1] [2] [4]
Antibacterial Spectrum Similar to cefamandole. Active against many gram-negative bacteria (E. coli, Klebsiella, H. influenzae) and gram-positive bacteria (though less active than 1st-gen against S. aureus). Inactive against Pseudomonas, Serratia, B. fragilis [2] [4].
Half-Life ~3 hours (allowing for twice-daily dosing) [2] [3]
Protein Binding >80% (highly bound to plasma proteins) [3]
Primary Route of Elimination Renal excretion (85-90%) [2]
Volume of Distribution 0.13–0.4 L/kg [3]

Experimental Protocol & Workflow

For clarity, here is the detailed methodology from the key 1981 clinical trial comparing this compound and Cefazolin [1]:

  • Trial Design: A randomized, prospective study.
  • Patient Population: Patients with community-acquired bacterial pneumonia. The study groups were comparable in clinical findings and etiological diagnosis.
  • Interventions:
    • This compound group: Received 0.5 g administered intravenously every 12 hours.
    • Cefazolin group: Received 1.0 g administered intravenously every 8 hours.
  • Assessment of Efficacy: Clinical response and bacteriological examination of sputum were used to evaluate outcomes. S. pneumoniae was isolated from 38 patients, and H. influenzae was also a target pathogen.
  • Pharmacokinetic Analysis: Serum levels of this compound were measured at peak (1 hour after IV dose) and trough (11.5 hours after IV dose) times.

The workflow of this clinical trial is visualized below:

G start Patient Population: Community-Acquired Pneumonia randomize Randomized Allocation start->randomize groupA This compound Group 0.5g IV q12h randomize->groupA groupB Cefazolin Group 1.0g IV q8h randomize->groupB assess Outcome Assessment groupA->assess groupB->assess result1 Clinical Response: All Patients Improved assess->result1 result2 Bacteriological Finding: H. influenzae Persisted assess->result2

Key Conclusions on this compound's Positioning

Based on the historical data:

  • Therapeutic Efficacy: this compound was clinically as effective as cefazolin for pneumonia caused by S. pneumoniae or H. influenzae, with a comparable safety profile [1].
  • Key Differentiator: Its primary advantage was a longer elimination half-life, which supported a more convenient twice-daily dosing regimen compared to the multiple daily doses required for older cephalosporins like cefazolin [2] [4].
  • Notable Limitation: A significant finding was that despite clinical improvement and in vitro susceptibility, neither this compound nor cefazolin was effective in eradicating H. influenzae from the sputum of most patients [1].

References

Comprehensive Comparison of Ceforanide Tissue Penetration: Experimental Data and Clinical Implications for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ceforanide and Its Comparative Positioning

This compound is a "second-generation" cephalosporin antibiotic that occupies a unique position among β-lactam antimicrobials due to its extended elimination half-life and broad tissue distribution profile. As a bactericidal agent, this compound functions similarly to other cephalosporins by binding to penicillin-binding proteins (PBPs) and inhibiting bacterial cell wall synthesis through its β-lactam ring structure. Its antibacterial spectrum most closely resembles those of cefamandole and cefonicid, showing in vitro superiority to first-generation cephalosporins against several Enterobacteriaceae species and maintaining activity against Haemophilus influenzae, including β-lactamase-producing strains. However, its activity against Staphylococcus aureus is less potent than that of cefamandole, cefuroxime, and first-generation cephalosporins, while Pseudomonas, Acinetobacter, Serratia species, and Bacteroides fragilis are typically resistant [1].

The distinguishing pharmacokinetic characteristic of this compound is its prolonged elimination half-life of approximately 2.5-3.0 hours in healthy adults with normal renal function, which is substantially longer than that of many other cephalosporins and permits twice-daily dosing in most clinical situations [2] [1]. This extended half-life, combined with its significant tissue penetration capabilities, has made this compound a subject of particular interest in comparative tissue penetration studies, especially in contexts requiring sustained antibiotic concentrations at infection sites, such as cardiac tissue, bone, and soft tissues [3] [1].

Comparative Tissue Penetration Data

Quantitative Tissue Concentration Comparisons

The tissue penetration characteristics of this compound have been systematically evaluated against other cephalosporins in both human and animal studies. The following table summarizes key comparative data from critical studies that directly compare this compound with relevant alternatives across various tissue types:

Table 1: Comparative Tissue Concentrations of this compound Versus Other Cephalosporins

Tissue Type This compound Concentration Comparison Drug Comparative Drug Concentration Time Post-Dose Model System
Right Atrial Appendage 28.0 μg/g Cefamandole: 5.0 μg/g 5.0 μg/g 3 hours Human (cardiac surgery)
Plasma ~35 μg/mL Cefamandole: ~5 μg/mL ~5 μg/mL 3 hours Human (cardiac surgery)
Plasma half-life 2.5 h Cefamandole: 0.75 h 0.75 h Pre-bypass Human (cardiac surgery)
Atrial half-life 2.1 h Cefamandole: 0.72 h 0.72 h Pre-bypass Human (cardiac surgery)
Peak plasma 173 μg/mL Cefamandole: 49 μg/mL 49 μg/mL 100 mg/kg SC dose Rat model
Plasma AUC 324 μg·h/mL Cefamandole: 42 μg·h/mL 42 μg·h/mL 100 mg/kg SC dose Rat model
Plasma half-life 0.9 h Cefamandole: 0.4 h 0.4 h 100 mg/kg SC dose Rat model

Beyond the specific comparative data presented in Table 1, additional studies have confirmed that this compound achieves therapeutic concentrations in a wide range of other tissues and body fluids, including bone, cardiac tissue, female pelvic organ tissues, abscess fluid, gallbladder tissue and bile, and urine [1]. However, penetration into synovial fluid and saliva has been characterized as relatively poor. The protein binding of this compound is approximately 80%, which is an important consideration in understanding its tissue distribution dynamics, though interestingly, its antibacterial activity in vitro is influenced little by the presence of human serum [1].

Experimental Protocols and Methodologies

Key Study Designs and Methodological Approaches

The comparative tissue penetration data for this compound primarily derive from several foundational study designs with specific methodological approaches:

Table 2: Summary of Key Experimental Protocols in this compound Tissue Penetration Studies

Study Objective Dosing Protocol Sample Collection & Timing Analytical Method Key Experimental Controls
Cardiac tissue penetration in open-heart surgery [3] 30 mg/kg IV bolus immediately before surgery Tissue samples obtained at various times post-dose (0.5-8 h) during scheduled surgical procedures Microbiological assay or HPLC Uniform dosing per kg; simultaneous sampling of multiple tissues
Comparative tissue distribution in rat model [4] 100 mg/kg subcutaneous injection Serial blood and tissue samples at predetermined intervals Specific assay methodology not stated Standardized animal model; parallel evaluation of multiple cephalosporins
General pharmacokinetic profiling [1] 1g IV dose (30-min infusion) in healthy volunteers Serial blood and urine collection over 24-48 hours HPLC or microbiological assay Controlled conditions; specific patient populations

The experimental workflow for tissue penetration studies typically follows a systematic sequence from study design through data interpretation, as illustrated below:

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase Study Design Study Design Subject Selection Subject Selection Study Design->Subject Selection Drug Administration Drug Administration Subject Selection->Drug Administration Sample Collection Sample Collection Drug Administration->Sample Collection Sample Processing Sample Processing Sample Collection->Sample Processing Analytical Measurement Analytical Measurement Sample Processing->Analytical Measurement Data Analysis Data Analysis Analytical Measurement->Data Analysis Interpretation Interpretation Data Analysis->Interpretation

Comprehensive Pharmacokinetic Profile

Distinct Pharmacokinetic Advantages

This compound's tissue penetration characteristics must be understood within the context of its overall pharmacokinetic profile, which features several distinctive advantages:

  • Extended Elimination Half-Life: With a plasma elimination half-life of approximately 2.5-3.0 hours in healthy adults, this compound possesses one of the longest half-lives among currently available cephalosporins, exceeded only by cefonicid within its class [2] [1]. This extended half-life is reflected not only in plasma but also in tissues, as demonstrated by the atrial appendage half-life of 2.1 hours observed in cardiac surgery patients [3].

  • Linear Pharmacokinetics: this compound demonstrates dose-dependent linear pharmacokinetics following intravenous administration, with peak plasma concentrations of 135-140 mg/L achieved after a 1g 30-minute intravenous infusion [1]. This linearity simplifies dosing predictability across different patient populations.

  • Favorable Distribution Characteristics: The apparent volume of distribution of this compound in healthy adult volunteers ranges from 8 to 13 liters, indicating distribution beyond the vascular compartment [1]. The area under the plasma concentration-time curve (AUC) for this compound significantly exceeds that of comparators like cefamandole (324 μg·h/mL versus 42 μg·h/mL in rat models), reflecting greater overall systemic exposure [4].

  • Renal Elimination Profile: this compound is primarily eliminated unchanged by glomerular filtration, with approximately 83-95% of the administered dose recovered unchanged in urine within 24 hours [1]. This renal elimination pathway results in prolonged half-life in patients with renal impairment (up to 25 hours in severe renal insufficiency), necessitating dosage adjustment in this population.

Clinical Implications and Therapeutic Significance

Correlation Between Tissue Penetration and Clinical Efficacy

The favorable tissue penetration profile of this compound has direct implications for its clinical application across various therapeutic scenarios:

  • Surgical Prophylaxis: The sustained concentrations of this compound in cardiac tissues, sternum, and intercostal muscle provide a pharmacological rationale for its efficacy in preventing infections following open heart surgery [3] [5]. Clinical trials have demonstrated that this compound prophylaxis is comparable in efficacy to cephalothin in patients undergoing open heart surgery or vaginal hysterectomy, despite this compound's less frequent dosing schedule [1].

  • Treatment of Tissue-Based Infections: The achievement of therapeutic concentrations in bone, cardiac tissue, and soft tissues supports the use of this compound for infections at these sites [2] [1]. Specifically, this compound has demonstrated clinical efficacy in the treatment of osteomyelitis, endocarditis, and skin and soft tissue infections, with clinical and bacteriological cure rates approximating 95% in skin and soft tissue infections due to Staphylococcus aureus or β-haemolytic streptococci [1].

  • Dosing Schedule Advantages: The combination of extended half-life and effective tissue penetration allows for twice-daily dosing of this compound in most clinical situations, offering potential advantages in terms of reduced administration costs, improved patient compliance, and simplified outpatient therapy protocols compared to other cephalosporins requiring more frequent administration [2] [1].

Conclusion and Research Implications

The comprehensive analysis of comparative tissue penetration studies establishes this compound as a second-generation cephalosporin with distinctive pharmacokinetic advantages, particularly regarding its extended half-life and sustained concentrations in various tissues. While its spectrum of antibacterial activity most closely resembles those of cefamandole and cefonicid, its tissue distribution profile and elimination kinetics differentiate it from these comparators.

For researchers and drug development professionals, this compound represents an important example of how pharmacokinetic optimization can enhance the utility of an antibiotic within its class. The experimental data summarized in this review provide a framework for evaluating tissue penetration characteristics of new antimicrobial agents and highlight the importance of correlating pharmacokinetic parameters with clinical efficacy outcomes.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-3.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

519.09947376 g/mol

Monoisotopic Mass

519.09947376 g/mol

Heavy Atom Count

35

LogP

-3.7
-3.7

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8M1YF8951V

Drug Indication

For the treatment of infections caused by susceptible organisms.

Pharmacology

Ceforanide is a semisynthetic second-generation cephalosporin. The cephalosporins are bactericidal drugs with both gram-positive and gram-negative activity. They inhibit bacterial cell wall synthesis in a way similar to the penicillins.
Ceforanide is a semi-synthetic, broad-spectrum, beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. Ceforanide causes inhibition of bacterial cell wall synthesis by inactivating penicillin binding proteins (PBPs) thereby interfering with the final transpeptidation step required for cross-linking of peptidoglycan units which are a component of the cell wall. This results in a reduction of cell wall stability and causes cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01D - Other beta-lactam antibacterials
J01DC - Second-generation cephalosporins
J01DC11 - Ceforanide

Mechanism of Action

The bactericidal activity of ceforanide results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs).

Other CAS

60925-61-3

Absorption Distribution and Excretion

Rapidly absorbed following intramuscular injection.

Metabolism Metabolites

The major drug elimination route was urinary excretion with 85% of the dose being excreted unchanged in the urine within 12 hr, and no metabolites with antibiotic activity were observed in urine.

Wikipedia

Ceforanide
Metaescaline

Biological Half Life

2.6 to 2.98 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Issopoulos PB. Spectrophotometric determination of certain cephalosporins
2: Crowle AJ, Sbarbaro JA, May MH. Effects of isoniazid and of ceforanide against
3: Souney PF, Fisher S, Tuomala RE, Polk BF, Simpson C. Plasma and tissue
4: Campoli-Richards DM, Lackner TE, Monk JP. Ceforanide. A review of its
5: Soave R, Hirsch JC, Salvati EA, Brause BD, Roberts RB. Comparison of
6: Anderson PO. Comment: Ceforanide half-life. Drug Intell Clin Pharm. 1985
7: Tartaglione TA, Polk RE. Review of the new second-generation cephalosporins:
8: Lefrock JL, Holloway W, Carr BB, Schell RF. In vitro and clinical evaluation
9: Kenady DE, Ram MD. Biliary levels of ceforanide. Antimicrob Agents Chemother.
10: Barriere SL, Mills J. Ceforanide: antibacterial activity, pharmacology, and
11: Raab TA, Balderman S, Bhayana J, Bingham K, Mylotte J, Beam TR Jr. A
12: Mullany LD, French MA, Nightingale CH, Low HB, Ellison LH, Quintiliani R.
13: Jovanovich JF, Saravolatz LD, Burch K, Pohlod DJ. Failure of probenecid to
14: Hawkins SS, Alford RH, Stone WJ, Smyth RD, Pfeffer M. Ceforanide kinetics in
15: Lee FH, Smyth RD, Van Harken DR. Comparative tissue distribution of
16: Cooper RH, Savitch CB, Joseph WP, Mills J. Evaluation of ceforanide as
17: Carrizosa J, Kobasa WD, Kaye D. Comparison of ceforanide, cefazolin,
18: Pfeffer M, Gaver RC, Van Harken DR. Human pharmacokinetics of a new
19: Musher DM, Fainstein V, Young EJ. Treatment of cellulitis with ceforanide.
20: Counts GW, Turck M. Antibacterial activity of a new parenteral

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